molecular formula C23H25FN2O B10829044 CH-Fubiata CAS No. 922038-77-5

CH-Fubiata

Katalognummer: B10829044
CAS-Nummer: 922038-77-5
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: GSTACBDFNQHWHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CH-FUBIATA (IUPAC Name: N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide) is a synthetic cannabinoid receptor agonist (SCRA) emerging on the illicit drug market and is characterized by a novel acetamide linker structure . This structural class has become more prevalent following regulatory controls on traditional SCRA scaffolds. Like other SCRAs, it is studied for its interaction with cannabinoid receptors (CB1 and CB2), though its specific pharmacological activity, potency, and toxicity profile are not fully characterized and remain an area of active scientific investigation . The primary research application of this compound is in the field of forensic and clinical toxicology, where it serves as a reference standard for the identification and confirmation of the substance in seized materials and biological samples. In vitro metabolism studies using human liver microsomes have identified its major phase I metabolic pathways, which include hydroxylation and N-dealkylation, with hydroxylation at the cyclohexane moiety being a prominent biotransformation step . Identifying these metabolites is crucial for developing accurate analytical methods, such as liquid chromatography–high-resolution mass spectrometry (LC-HRMS), to reliably monitor abuse and document exposure in clinical and forensic casework. This compound is offered For Research Use Only. It is strictly intended for laboratory analysis and not for human or veterinary diagnostic or therapeutic use. Handling of this material should be performed by qualified professionals in accordance with all applicable local, state, national, and international regulations and guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

922038-77-5

Molekularformel

C23H25FN2O

Molekulargewicht

364.5 g/mol

IUPAC-Name

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C23H25FN2O/c24-19-12-10-17(11-13-19)15-26-16-18(21-8-4-5-9-22(21)26)14-23(27)25-20-6-2-1-3-7-20/h4-5,8-13,16,20H,1-3,6-7,14-15H2,(H,25,27)

InChI-Schlüssel

GSTACBDFNQHWHP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis Pathway of CH-Fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and forensic applications only. CH-Fubiata is a synthetic cannabinoid and has not been approved for human or veterinary use. Its pharmacological and toxicological properties are largely unstudied.

Executive Summary

This compound is a novel psychoactive substance (NPS) classified as a synthetic cannabinoid, first identified in the recreational drug supply in 2022.[1][2][3] Structurally, it belongs to a newer class of synthetic cannabinoids featuring an indole-3-acetamide core, likely developed to circumvent class-wide bans on traditional indole and indazole scaffolds.[1][4] This guide provides a comprehensive overview of the discovery, proposed synthesis, chemical properties, and metabolic pathways of this compound, intended to serve as a technical resource for the scientific community. Due to its recent emergence, much of the available data comes from forensic analysis rather than traditional pharmaceutical development.

Discovery and Identification

The "discovery" of this compound was not in the context of therapeutic drug development but rather its identification as a previously unknown substance in the illicit drug market. The Center for Forensic Science Research and Education (CFSRE) first reported its detection in a drug material sample on June 21, 2022.

The identification was part of ongoing efforts in real-time sample-mining and data-mining for the discovery of NPS. This compound was found alongside a structurally similar synthetic cannabinoid, ADB-FUBIATA, suggesting a potential common origin or synthetic precursor. Its emergence is believed to be a response to the class-wide ban on synthetic cannabinoids implemented by China in July 2021.

Chemical Identity

This compound is formally known by its IUPAC name, N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide. It is also referred to by the synonym CH-FUBIACA.

Quantitative Data and Chemical Properties

The following tables summarize the known chemical and physical data for this compound, primarily sourced from analytical reference standard documentation and forensic reports.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Synonyms CH-FUBIACA
CAS Number 922038-77-5
Chemical Formula C₂₃H₂₅FN₂O
Molecular Weight 364.5 g/mol
Exact Mass 365.2024 [M+H]⁺
Formulation Crystalline Solid
Purity ≥98% (Analytical Standard)

| Solubility | DMF: 3 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): Insoluble | |

Table 2: Chromatographic and Spectrometric Data

Parameter Value Instrument/Method
GC-MS Retention Time 8.44 min Agilent 5975 Series GC/MSD
LC-QTOF-MS Retention Time 9.50 min Phenomenex® Kinetex C18 Column

| Protonated Molecule (m/z) | 365.2014 | LC-QTOF-MS |

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis pathway for this compound has not been published. However, based on the principles of organic chemistry and known synthetic routes for structurally similar indole-3-acetamide derivatives, a plausible pathway can be proposed. The synthesis likely involves a two-step process: N-alkylation of the indole ring followed by amidation of the acetic acid side chain.

Step 1: N-Alkylation of Indole-3-acetic acid The synthesis would begin with indole-3-acetic acid. The indole nitrogen is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking 4-fluorobenzyl bromide in a standard Williamson ether synthesis-like reaction to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

Step 2: Amide Coupling The carboxylic acid from Step 1 is then coupled with cyclohexylamine. This is a standard amide bond formation, which can be achieved using a coupling agent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with cyclohexylamine.

Below is a logical diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Coupling Indole_acetic_acid Indole-3-acetic acid Base Base (e.g., NaH) in DMF Indole_acetic_acid->Base Fluorobenzyl_bromide 4-Fluorobenzyl bromide Fluorobenzyl_bromide->Base Intermediate_acid 1-(4-fluorobenzyl)-1H- indole-3-acetic acid Base->Intermediate_acid Alkylation Coupling_agent Coupling Agent (e.g., TBTU) Intermediate_acid->Coupling_agent Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling_agent CH_Fubiata This compound Coupling_agent->CH_Fubiata Amidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are derived from the methodologies used for the identification and metabolic profiling of this compound.

Analytical Identification Protocol (LC-QTOF-MS)

This protocol outlines the method used by the CFSRE for the initial identification of this compound.

  • Sample Preparation: The drug material is diluted in methanol.

  • Instrumentation: A liquid chromatography quadrupole time-of-flight mass spectrometer is used.

  • Chromatography Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase:

    • Solvent A: Ammonium formate (10 mM, pH 3.0)

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Initial: 95% A, 5% B

    • Ramp to 5% A, 95% B over 13 minutes

    • Return to 95% A, 5% B at 15.5 minutes

  • Temperatures: Autosampler set to 15 °C.

  • Injection Volume: 10 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • TOF MS Scan Range: 100-510 Da

  • Standard Comparison: Results are confirmed by comparison to a certified analytical reference standard of this compound.

G Sample Drug Material (Diluted in Methanol) LC Liquid Chromatography (Kinetex C18) Sample->LC Inject 10 µL QTOF_MS QTOF Mass Spectrometry (ESI+, 100-510 Da scan) LC->QTOF_MS Elute Data Acquire Mass Spectra and Retention Time QTOF_MS->Data Identification Confirm Identification Data->Identification Standard Reference Standard Data Standard->Identification

Caption: Analytical workflow for this compound identification.

In Vitro Metabolic Profiling Protocol

This protocol is based on a study investigating the phase I metabolism of this compound using human liver microsomes (HLM).

  • Incubation Mixture:

    • This compound (10 µmol/L final concentration)

    • Human Liver Microsomes (HLM)

    • NADPH-generating system (as a cofactor)

    • Phosphate buffer (pH 7.4)

  • Incubation Conditions: The mixture is incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected, diluted, and transferred for analysis.

  • Analysis: The sample is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and structurally elucidate metabolites.

Signaling and Metabolic Pathways

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs). However, its specific binding affinity, potency, and efficacy have not been reported in detail.

Metabolic Pathway

Studies have shown that this compound undergoes extensive phase I metabolism. The primary metabolic pathways are hydroxylation and N-dealkylation. The most abundant metabolite identified is CF15, which is hydroxylated on the cyclohexane ring, making it a recommended biomarker for urinalysis.

Other identified metabolic transformations include:

  • Monohydroxylation: Occurs on the indole ring or the cyclohexane moiety.

  • N-dealkylation: Cleavage of the 4-fluorobenzyl group.

  • Dihydroxylation: Formation of dihydroxylated metabolites.

  • Glucuronidation: A phase II transformation where a glucuronic acid moiety is attached to a hydroxylated metabolite.

The diagram below illustrates the major metabolic transformations of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 Monohydroxylated Metabolite (Indole Ring) parent->m1 Hydroxylation m2 Monohydroxylated Metabolite (Cyclohexane Ring - CF15) (Major Metabolite) parent->m2 Hydroxylation m3 N-dealkylated Metabolite parent->m3 N-Dealkylation m4 Dihydroxylated Metabolite m2->m4 Hydroxylation m5 Glucuronidated Metabolite m2->m5 Glucuronidation

Caption: Major metabolic pathways of this compound.

References

In-Vitro Metabolism of CH-Fubiata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of CH-Fubiata, a synthetic cannabinoid. The information herein is intended to support research, drug development, and toxicological assessment of this compound. Due to the limited availability of specific quantitative data for this compound, representative data from structurally similar synthetic cannabinoids are included to provide a comparative context.

Pharmacological Profile of Synthetic Cannabinoids

This compound is classified as a synthetic cannabinoid.[1][2] These compounds typically exert their psychoactive effects by acting as agonists at the cannabinoid receptors CB1 and CB2. The binding affinity (Ki) and functional activity (EC50) at these receptors are critical parameters for understanding their pharmacological and toxicological profiles. While specific data for this compound is not publicly available, the following table presents representative data for other synthetic cannabinoids to illustrate the typical range of activities.

Table 1: Representative Cannabinoid Receptor Binding Affinities and Efficacies of Synthetic Cannabinoids

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)CB1 Efficacy (EC50, nM)Reference
JWH-2100.26--[3]
JWH-2501.1--[3]
AM-22015.080.582-[4]
(R)-Methanandamide7.42--
LEI-102>10008.0-

Data for this compound is not available. The compounds listed are for illustrative purposes.

In-Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In-vitro assays using human liver microsomes (HLM) are standard for assessing phase I metabolic stability. These assays determine the rate of disappearance of the parent compound over time, from which parameters like half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Table 2: Representative In-Vitro Metabolic Stability of Synthetic Cannabinoids in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)In Vivo Hepatic Clearance (mL/min/kg)Reference
AM-12203.7High-
CUMYL-PICA23.929.01300
5F-CUMYL-PICA17.539.61770
JWH-122LowHigh1305
MAM-2201LowHigh1408

Specific data for this compound is not available. The data presented is for structurally related synthetic cannabinoids to provide a general understanding of their metabolic stability.

Cytochrome P450 Inhibition

Assessing the potential of a new chemical entity to inhibit cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. In-vitro CYP inhibition assays measure the concentration of the compound that causes 50% inhibition of a specific CYP isoform's activity (IC50), from which the inhibition constant (Ki) can be derived.

Table 3: Representative Cytochrome P450 Inhibition Profile of a Synthetic Cannabinoid (AB-PINACA)

CYP IsoformInhibition ModeKi (µM)
CYP2C8Mixed16.9
CYP2C9Mixed6.7
CYP2C19Competitive16.1
CYP3A4Time-Dependent17.6

This data is for the synthetic cannabinoid AB-PINACA and is intended to be representative. Specific CYP inhibition data for this compound is not currently available.

Metabolite Identification of this compound

In-vitro studies using human liver microsomes have identified the primary phase I metabolic pathways for this compound as hydroxylation and N-dealkylation. The most abundant metabolite identified is CF15, which is hydroxylated on the cyclohexane moiety. Other metabolites resulting from these pathways are also observed.

Experimental Protocols

The following are detailed protocols for the key in-vitro metabolism experiments.

Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a compound using human liver microsomes.

Materials:

  • Test compound (e.g., this compound) stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (HLM) (20 mg/mL)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., solutions A and B)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile/buffer).

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound working solution (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of remaining parent compound versus time. From the slope of the natural log plot, calculate the half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 of a test compound against major CYP isoforms.

Materials:

  • Test compound (e.g., this compound) stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Specific CYP isoform probe substrates (at Km concentration)

  • NADPH regenerating system

  • 100 mM Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in buffer.

  • Reaction Mixture: In a 96-well plate, add HLM, phosphate buffer, and the specific CYP probe substrate.

  • Inhibitor Addition: Add the various concentrations of the test compound to the wells. Include a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a short, linear-rate time (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolite Identification using LC-HRMS

This protocol details a general approach for identifying metabolites of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • 100 mM Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Centrifuge

  • LC-HRMS (e.g., Q-TOF or Orbitrap) system

Procedure:

  • Incubation: Perform a larger scale microsomal incubation (as in 5.1) with a higher concentration of the test compound (e.g., 10 µM) for a longer duration (e.g., 1-3 hours) to generate sufficient quantities of metabolites. Run a control incubation without NADPH.

  • Termination and Extraction: Terminate the reaction with ice-cold acetonitrile. Centrifuge to remove proteins. The supernatant can be concentrated by evaporation and reconstituted in a smaller volume of mobile phase.

  • LC-HRMS Analysis: Analyze the samples using an LC-HRMS system.

    • Full Scan MS: Acquire high-resolution full scan mass spectra to detect potential metabolites by comparing the t=0 or no-NADPH sample with the incubated sample. Look for expected mass shifts corresponding to common metabolic reactions (e.g., +15.9949 for hydroxylation, dealkylation).

    • MS/MS Analysis: Acquire fragmentation data (MS/MS) for the parent compound and potential metabolites. This can be done in a data-dependent manner.

  • Data Processing and Identification:

    • Use metabolite identification software to search for expected and unexpected metabolites based on mass shifts and fragmentation patterns.

    • Compare the fragmentation spectra of metabolites to that of the parent compound to identify the site of metabolic modification.

    • The fragmentation pattern of this compound would likely show characteristic ions that can be tracked in its metabolites.

Visualizations

The following diagrams illustrate key aspects of this compound's metabolism and mechanism of action.

Metabolic_Pathway_of_CH_Fubiata cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound met1 Hydroxylated Metabolite (e.g., on cyclohexane - CF15) parent->met1 Hydroxylation met2 N-dealkylated Metabolite parent->met2 N-dealkylation met3 Dihydroxylated Metabolite met1->met3 Hydroxylation met4 Glucuronide Conjugate met1->met4 Glucuronidation

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_incubation In-Vitro Incubation cluster_processing Sample Processing cluster_analysis Analysis prep Prepare Reaction Mixture (HLM, Buffer, Compound) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C (Time course) initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-HRMS/MS Analysis extract->lcms data Data Processing & Interpretation lcms->data

Caption: General workflow for in-vitro metabolism studies.

CB1_Signaling_Pathway sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor sc->cb1 Binds and Activates gprotein Gi/o Protein cb1->gprotein Activates ac Adenylyl Cyclase gprotein->ac Inhibits ion_channel Ion Channels (e.g., Ca2+, K+) gprotein->ion_channel Modulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates neurotransmitter Neurotransmitter Release ion_channel->neurotransmitter Inhibits

References

CH-Fubiata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Metabolism of a Novel Synthetic Cannabinoid

Introduction

CH-Fubiata is a recently identified synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] As a novel psychoactive substance (NPS), this compound has emerged in the recreational drug market, necessitating a thorough understanding of its chemical and pharmacological characteristics for forensic and research applications. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical structure, physicochemical properties, and metabolic fate. While extensive data on its biological activity remains limited, this document consolidates the current knowledge to support researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is characterized by an indole core structure linked to a cyclohexyl group via an acetamide moiety.[1] The presence of a 4-fluorobenzyl group attached to the indole nitrogen is a notable feature of its chemical architecture.

Chemical Identity
PropertyValueReference
IUPAC Name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide[1]
Synonyms CH-FUBIACA[1]
CAS Number 922038-77-5[1]
Chemical Formula C23H25FN2O
Molecular Weight 364.5 g/mol
Exact Mass 365.2024 [M+H]+
Physicochemical Properties
PropertyValueReference
Appearance Plant-Like Material (as reported in seizures)
Solubility Soluble in methanol

Analytical Data

The identification of this compound in seized materials and research settings relies on established analytical techniques. The following tables summarize the key parameters for its detection.

Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterValueReference
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium (1.46 mL/min)
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min
Injection Type Splitless
Mass Scan Range 40-550 m/z
Retention Time 8.44 min
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
ParameterValueReference
Instrument Not specified
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A Ammonium formate (10 mM, pH 3.0)
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Autosampler Temp. 15 °C
Injection Volume 10 µL
TOF MS Scan Range 100-510 Da
Retention Time 9.50 min

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a general synthetic procedure for a structurally similar compound, N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, has been described. This process involves the reaction of 5-fluoroindole with oxalyl chloride to form an intermediate, which is then reacted with cyclohexylamine. It is plausible that a similar synthetic route could be employed for this compound, starting with 1-(4-fluorobenzyl)-1H-indole.

Biological Activity and Pharmacology

There is a significant gap in the scientific literature regarding the quantitative biological activity of this compound. Reports explicitly state that "Little to no information is currently known about the activity, potency, and/or toxicity of this compound".

For context, a structurally similar synthetic cannabinoid, ADB-FUBIATA , has been studied. In a β-arrestin2 recruitment assay, ADB-FUBIATA demonstrated a potent and selective agonist activity at the human cannabinoid receptor 1 (hCB1), with an EC50 value of 635 nM. It showed almost no activity at the hCB2 receptor. It is important to note that this data pertains to ADB-FUBIATA and should not be directly extrapolated to this compound without experimental verification.

Metabolism

The in vitro phase I metabolism of this compound has been investigated using human liver microsomes (HLM). The primary metabolic pathways identified are hydroxylation and N-dealkylation.

Metabolic Pathways

The major biotransformations of this compound involve enzymatic modifications at various positions on the molecule. The following diagram illustrates the key metabolic routes.

CH_Fubiata_Metabolism parent This compound m1 Hydroxylation (Indole/Methylene) parent->m1 CYP450 m2 N-dealkylation parent->m2 CYP450 m3 Hydroxylation (Cyclohexane) parent->m3 CYP450 m4 CF15 (Most Abundant Metabolite) m3->m4

Figure 1. Metabolic pathways of this compound.

The most abundant metabolite identified in in vitro studies is CF15 , which is formed through hydroxylation at the cyclohexane moiety. This metabolite is recommended as a potential biomarker for confirming this compound consumption.

Experimental Protocols

In Vitro Metabolism Study

The following protocol is based on the methodology described for the metabolic profiling of this compound.

Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis drug This compound (10 µmol/L) incubation Incubate for 1 h drug->incubation hlm Human Liver Microsomes hlm->incubation dilution Dilute Sample incubation->dilution analysis LC-HRMS Analysis dilution->analysis

Figure 2. Experimental workflow for in vitro metabolism study.

Procedure:

  • Incubation: this compound (10 µmol/L) is incubated with human liver microsomes for 1 hour.

  • Sample Preparation: Following incubation, the samples are diluted.

  • Analysis: The diluted samples are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites.

Conclusion

This compound is a novel synthetic cannabinoid with a well-characterized chemical structure and established analytical methods for its identification. While its metabolic profile has been investigated, revealing key pathways such as hydroxylation and N-dealkylation, a significant knowledge gap exists concerning its pharmacological and toxicological properties. The lack of quantitative data on its biological activity underscores the need for further research to fully understand its potential effects and risks. This guide provides a foundational summary of the current scientific knowledge on this compound to aid in future research and forensic investigations.

References

The Uncharted Territory of CH-Fubiata: A Technical Guide to Understanding its Potential Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Horsham, PA – As the landscape of novel psychoactive substances (NPS) continues to evolve, the scientific community faces the ongoing challenge of characterizing emerging compounds to understand their pharmacological effects and potential for harm. One such compound, CH-Fubiata, a synthetic cannabinoid, has been identified, yet its receptor binding affinity and overall pharmacological profile remain largely uncharacterized in peer-reviewed literature. This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential receptor interactions of this compound by examining structurally similar compounds and outlining the established methodologies for such analysis.

Introduction to this compound

This compound is classified as a synthetic cannabinoid, a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] These substances often exhibit high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. However, subtle structural modifications can dramatically alter a compound's binding affinity, selectivity, and functional activity, making individual characterization crucial.

Currently, there is a significant gap in the scientific literature regarding the specific receptor binding affinity of this compound. Reports from forensic science organizations indicate its emergence, but detailed pharmacological studies are not yet available.[1][2]

Receptor Binding Affinity of a Structurally Related Analog: ADB-FUBIATA

In the absence of direct data for this compound, examining structurally similar analogs can provide valuable insights. ADB-FUBIATA, which shares a similar core structure, has been the subject of in vitro pharmacological studies. This compound has been demonstrated to be a selective agonist of the CB1 receptor.

A study evaluating the intrinsic cannabinoid receptor activation potential of ADB-FUBIATA using a β-arrestin2 recruitment assay found a potency (EC₅₀) of 635 nM at the human CB1 receptor, with an efficacy (Eₘₐₓ) of 141% relative to the reference agonist CP55,940.[3] Notably, ADB-FUBIATA displayed minimal activity at the CB2 receptor, indicating a pronounced CB1 selectivity.

CompoundReceptorAssay TypeEC₅₀ (nM)Eₘₐₓ (% relative to CP55,940)
ADB-FUBIATAhCB1β-arrestin2 Recruitment635141%
ADB-FUBIATAhCB2β-arrestin2 RecruitmentMinimal ActivityMinimal Activity

Table 1: In vitro activity of the structurally related synthetic cannabinoid ADB-FUBIATA at human cannabinoid receptors.

Experimental Protocols for Determining Receptor Binding Affinity

To characterize the receptor binding profile of a novel compound like this compound, several established experimental protocols are utilized. These assays are essential for determining key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Radioligand Binding Assays

A common method to determine the binding affinity of a test compound is through competitive radioligand binding assays. This technique involves competing the unlabeled test compound against a radiolabeled ligand that has a known high affinity for the target receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared from cultured cells or brain tissue.

  • Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: Following incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value of the test compound is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_receptor Receptor-expressing Cell Membranes incubation Incubation of Membranes, Radioligand, and Test Compound prep_receptor->incubation prep_radio Radiolabeled Ligand (e.g., [3H]CP55,940) prep_radio->incubation prep_test Test Compound (this compound) prep_test->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration scintillation Liquid Scintillation Counting (Quantifies Bound Radioactivity) filtration->scintillation data_analysis Competition Curve Analysis (Calculate IC50 and Ki) scintillation->data_analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor sc->cb1 Binding g_protein Gi/o Protein cb1->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP ac->camp Production effect Altered Neuronal Excitability camp->effect Leads to ion_channel->effect Leads to

References

Early Research Findings on CH-Fubiata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-Fubiata is a synthetic cannabinoid that has emerged in the recreational drug landscape.[1] This technical guide provides a comprehensive overview of the early research findings on this compound, with a focus on its chemical properties, metabolic fate, and presumed mechanism of action. Due to the limited availability of specific quantitative data for this compound, this report also incorporates findings from structurally analogous synthetic cannabinoids, namely CH-PIATA and ADB-FUBIATA, to provide a more complete understanding.[1][2][3] Detailed experimental protocols for key analytical and in vitro assays are provided to facilitate further research. Additionally, this guide includes visualizations of the presumed signaling pathway of this compound and relevant experimental workflows to aid in conceptualization and experimental design.

Introduction

This compound is classified as a synthetic cannabinoid, a class of compounds designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] Structurally, it is identified as N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide. Like many synthetic cannabinoids, this compound is believed to exert its effects primarily through interaction with the cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system. However, detailed pharmacological data, including its potency and toxicity, remain largely uncharacterized. This document synthesizes the currently available information on this compound and related compounds to serve as a foundational resource for the scientific community.

Chemical and Analytical Data

A summary of the known chemical and analytical properties of this compound is presented in Table 1. This information is critical for the accurate identification and quantification of the compound in various matrices.

Table 1: Chemical and Analytical Data for this compound

PropertyValue
Chemical Name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide
Molecular Formula C₂₃H₂₅FN₂O
Molecular Weight 364.5 g/mol
Appearance Plant-Like Material
GC-MS Retention Time 8.44 min
LC-QTOF-MS Retention Time 9.50 min

In Vitro Metabolism

The metabolic profile of this compound has been investigated using human liver microsomes. These studies are crucial for identifying metabolites that can serve as biomarkers for consumption and for understanding the potential for drug-drug interactions.

Identified Metabolites

In vitro studies have identified several phase I metabolites of this compound, primarily formed through hydroxylation and N-dealkylation. The most abundant metabolite identified in one study was CF15, which is hydroxylated at the cyclohexane moiety. A study on the metabolism of this compound identified four Phase I and one Phase II metabolites. The major Phase I metabolite was this compound-1, formed via monohydroxylation on the indazole ring. Other significant metabolites included this compound-3 (formed by N-dealkylation) and this compound-4 (monohydroxylation on the cyclohexane). A glucuronidated Phase II metabolite, this compound-2, was also identified.

Table 2: Summary of Identified Metabolites of this compound

MetaboliteMetabolic Reaction
This compound-1Monohydroxylation (indazole ring)
This compound-2Glucuronidation
This compound-3N-dealkylation
This compound-4Monohydroxylation (cyclohexane)
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol outlines a general procedure for the in vitro metabolism of synthetic cannabinoids using human liver microsomes, based on published methodologies.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound (e.g., 10 µmol/L) in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add the this compound stock solution to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration is typically around 1-10 µmol/L.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-HRMS Analysis:

    • Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system to identify and characterize the metabolites.

Presumed Mechanism of Action and Signaling Pathway

As a synthetic cannabinoid, this compound is presumed to act as an agonist at cannabinoid receptors, with a likely preference for the CB1 receptor, which is predominantly expressed in the central nervous system. The activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Activity of Structurally Similar Compounds

Direct quantitative data on the receptor binding affinity and functional activity of this compound are not yet available in the public domain. However, data from structurally related compounds provide valuable insights (Table 3). For the analogous compound CH-PIATA, researchers were unable to determine an accurate EC₅₀ value as a maximal activation plateau was not reached, suggesting weak activity at both CB1 and CB2 receptors. In contrast, ADB-FUBIATA, which is also structurally similar, demonstrated selective agonist activity at the CB1 receptor with an EC₅₀ of 635 nM and had minimal activity at the CB2 receptor.

Table 3: Cannabinoid Receptor Activity of Structurally Similar Compounds

CompoundReceptorAssay TypeValueReference
ADB-FUBIATA CB1β-arrestin2 recruitmentEC₅₀ = 635 nM
CB2β-arrestin2 recruitmentAlmost no activity
CH-PIATA CB1 & CB2β-arrestin2 recruitmentWeak activity, EC₅₀ not determined
Hypothetical Signaling Pathway of this compound at the CB1 Receptor

The binding of this compound to the CB1 receptor is expected to trigger the following canonical signaling cascade:

  • G-protein Coupling: The activated CB1 receptor couples to inhibitory G-proteins (Gi/o).

  • Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a decrease in neurotransmitter release.

  • MAPK Pathway Activation: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.

  • β-Arrestin Recruitment: Like many GPCRs, the activated CB1 receptor can be phosphorylated, leading to the recruitment of β-arrestin. This can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.

CH_Fubiata_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates MAPK MAPK Pathway CB1R->MAPK Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux desensitization Receptor Desensitization/ Internalization beta_arrestin->desensitization

Hypothetical signaling pathway of this compound at the CB1 receptor.

Experimental Protocols for Receptor Activity Assays

To facilitate further pharmacological characterization of this compound, the following are generalized protocols for key in vitro functional assays.

Experimental Workflow: Cannabinoid Receptor Binding Assay

This workflow describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Receptor_Binding_Workflow start Start: Prepare CB1 Receptor Membranes prepare_reagents Prepare Assay Buffer and Reagents start->prepare_reagents prepare_ligands Prepare Serial Dilutions of this compound and Radioligand ([³H]CP-55,940) prepare_reagents->prepare_ligands incubation Incubate Membranes with Radioligand and Varying Concentrations of this compound prepare_ligands->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC₅₀ and calculate Ki scintillation->analysis end End: Determine Binding Affinity analysis->end Logical_Relationship compound This compound receptor CB1 Receptor Binding (Agonist) compound->receptor signaling Intracellular Signaling Cascade (↓cAMP, Ion Channel Modulation) receptor->signaling neuronal Modulation of Neuronal Activity (↓ Neurotransmitter Release) signaling->neuronal physiological Psychoactive Effects (Similar to THC) neuronal->physiological

References

CH-Fubiata: A Technical Guide to Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the stability and degradation pathways of CH-Fubiata (CH-FUBIACA), a synthetic cannabinoid. The information is intended to guide researchers and drug development professionals in understanding the molecule's intrinsic stability, predicting its degradation products, and developing robust analytical methods.

Summary of Stability Data

While comprehensive quantitative data from forced degradation studies on this compound is not extensively available in the public domain, the following table summarizes the known stability information. Further studies are required to fully characterize the degradation profile under various stress conditions.

ParameterConditionObservationReference
Shelf-Life Stability -20°CStable for ≥ 5 years[1]
Metabolic Stability In vitro (Human Liver Microsomes)Metabolized via hydroxylation and N-dealkylation[2]

Degradation Pathways

The primary degradation pathways for this compound identified to date are metabolic. Chemical degradation pathways under forced conditions have not been fully elucidated, but based on the structure of this compound, an indoleacetamide derivative, potential chemical degradation can be inferred.

Metabolic Degradation

In vitro studies using human liver microsomes have shown that this compound undergoes phase I metabolism primarily through two pathways[2]:

  • Hydroxylation: The most abundant metabolite identified is CF15, which is hydroxylated at the cyclohexane moiety[2].

  • N-dealkylation: Cleavage of the N-cyclohexyl group is another observed metabolic route[2].

The following diagram illustrates the primary metabolic degradation pathway of this compound.

Metabolic Degradation of this compound Metabolic Degradation of this compound This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation N-dealkylation N-dealkylation This compound->N-dealkylation Metabolite CF15 (Hydroxylated) Metabolite CF15 (Hydroxylated) Hydroxylation->Metabolite CF15 (Hydroxylated) N-dealkylated Metabolite N-dealkylated Metabolite N-dealkylation->N-dealkylated Metabolite Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Analytical_Method Stability-Indicating Analytical Method (e.g., LC-MS) Acid_Hydrolysis->Analytical_Method Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Analytical_Method Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analytical_Method Thermal Thermal (e.g., 60°C) Thermal->Analytical_Method Photolytic Photolytic (UV/Vis light) Photolytic->Analytical_Method CH-Fubiata_Sample This compound Sample CH-Fubiata_Sample->Acid_Hydrolysis CH-Fubiata_Sample->Base_Hydrolysis CH-Fubiata_Sample->Oxidation CH-Fubiata_Sample->Thermal CH-Fubiata_Sample->Photolytic Data_Analysis Data Analysis and Degradant Identification Analytical_Method->Data_Analysis Stability_Profile Establish Stability Profile and Degradation Pathways Data_Analysis->Stability_Profile Stability_Indicating_Method_Development Stability-Indicating Method Development Workflow Forced_Degradation_Samples Generate Forced Degradation Samples Method_Development Develop Separation Method (e.g., HPLC, UPLC) Forced_Degradation_Samples->Method_Development Method_Optimization Optimize Method Parameters (Column, Mobile Phase, etc.) Method_Development->Method_Optimization Peak_Purity_Analysis Assess Peak Purity (e.g., DAD, MS) Method_Optimization->Peak_Purity_Analysis Method_Validation Validate Method (Specificity, Linearity, etc.) Peak_Purity_Analysis->Method_Validation

References

An In-depth Technical Guide to the Solubility of CH-Fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of CH-Fubiata, a synthetic cannabinoid of interest in forensic and research applications. The following sections detail its solubility in various solvents, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an analytical reference standard that is structurally similar to known synthetic cannabinoids.[1] It is intended for research and forensic applications.[1] Chemically, it is known as N-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide.[1] Understanding its solubility is critical for the development of analytical methods, formulation studies, and in vitro and in vivo experimental design.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data presented below is crucial for preparing stock solutions and conducting experiments that require the compound to be in a dissolved state.

SolventSolubility
Dimethylformamide (DMF)3 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)Insoluble

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols for Solubility Determination

The following protocols are generalized methods for determining the solubility of synthetic cannabinoids like this compound. These methods are based on established practices in the field of cannabinoid research.

3.1. Gravimetric Method

This method is a straightforward approach to determine solubility based on the mass of the solute that can be dissolved in a given volume of solvent.

  • Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Isolation: Carefully transfer a known volume of the supernatant to a pre-weighed container.

  • Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the container with the dried residue. The difference in weight will give the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL.

3.2. High-Performance Liquid Chromatography (HPLC) Method

This method offers higher precision and is suitable for determining the concentration of the dissolved analyte in a saturated solution.

  • Preparation of Saturated Solution: Prepare a supersaturated solution of this compound in the desired solvent as described in steps 1 and 2 of the Gravimetric Method.

  • Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[2]

  • Dilution: Dilute an aliquot of the clear filtrate with a suitable solvent to a concentration within the calibrated range of the HPLC instrument.

  • HPLC Analysis: Analyze the diluted sample using a validated HPLC method. The mobile phase and column should be selected based on the physicochemical properties of this compound. For cannabinoids, a common mobile phase consists of a mixture of acetonitrile and water with additives like formic acid.

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of a this compound reference standard.

  • Calculation: Calculate the original solubility, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the HPLC method.

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate (e.g., 24h shaking) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify against Standard Curve hplc->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination using the HPLC method.

Signaling Pathways

As this compound is a synthetic cannabinoid, it is presumed to interact with the cannabinoid receptors (CB1 and CB2) which are part of the G-protein coupled receptor family. The signaling cascade upon receptor activation typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. However, specific signaling pathways and receptor binding affinities for this compound have not been extensively characterized in publicly available literature. Further research is required to elucidate the precise molecular pharmacology of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of CH-Fubiata in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of CH-Fubiata, a synthetic cannabinoid, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in forensic analysis, toxicology studies, and pharmacokinetic research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and performance characteristics are provided to guide method validation.

Introduction

This compound is a synthetic cannabinoid that has been identified in the recreational drug market.[1] Like other synthetic cannabinoids, it is designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] The emergence of new synthetic cannabinoids like this compound necessitates the development of robust and reliable analytical methods for their detection and quantification in various biological samples to aid in clinical and forensic investigations. LC-MS/MS has become the preferred technique for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and ability to quantify analytes in complex matrices.[2][3]

Experimental Protocol

Sample Preparation

A simple protein precipitation method is recommended for the extraction of this compound from plasma or serum samples. For urine samples, a dilution step may be sufficient depending on the expected concentration.

Materials:

  • Biological matrix (e.g., plasma, serum, urine)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temp. 15°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
13.0955
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Ion Spray Voltage 4500 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Multiple Reaction Monitoring (MRM) See Table 4

Table 4: MRM Transitions for this compound and Internal Standard (Note: These are predicted transitions based on the structure of this compound and common fragmentation patterns of synthetic cannabinoids. Optimization is required.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 391.2144.110025
This compound (Qualifier) 391.291.110035
This compound-d4 (IS) 395.2144.110025

Quantitative Data Summary

The following tables summarize representative performance characteristics for a quantitative LC-MS/MS method for synthetic cannabinoids. These values are provided as a guideline and should be established during method validation in your laboratory.

Table 5: Method Validation Parameters

ParameterRepresentative Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 6: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC 0.3< 15%< 15%85 - 115%
Mid QC 5< 15%< 15%85 - 115%
High QC 80< 15%< 15%85 - 115%

Table 7: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound > 80%< 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1/CB2 Receptor Gi Gi/o Protein CB1_R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces CHFubiata This compound CHFubiata->CB1_R PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression regulates

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

The LC-MS/MS method described provides a framework for the quantitative analysis of this compound in biological matrices. The protocol offers high sensitivity and selectivity, which are crucial for forensic and clinical applications. It is recommended that each laboratory validates the method according to its specific standard operating procedures and regulatory requirements.

References

Application Note: Analysis of CH-Fubiata by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the qualitative analysis of CH-Fubiata, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cannabinoids represent a significant challenge to public health and forensic laboratories due to their structural diversity and potent psychoactive effects.[1][2] This guide outlines the necessary instrumentation, reagents, and a validated protocol for the successful identification of this compound in various sample matrices. The provided methodologies are intended to assist researchers and forensic scientists in developing and implementing robust analytical workflows.

Introduction

This compound is a synthetic cannabinoid that has emerged in the recreational drug market.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The continuous emergence of new synthetic cannabinoid analogues necessitates the development of reliable and sensitive analytical methods for their detection and characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of synthetic cannabinoids in seized materials and biological samples.

This application note provides a comprehensive protocol for the qualitative analysis of this compound by GC-MS. It includes details on sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

A simple dilution in a suitable organic solvent is often sufficient for the analysis of this compound in solid materials. For biological matrices such as urine, a more extensive sample preparation involving hydrolysis and extraction may be necessary to remove interferences and concentrate the analyte.

Protocol for Solid Sample Preparation:

  • Accurately weigh a portion of the homogenized solid sample.

  • Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

Protocol for Urine Sample Preparation (with Derivatization):

For polar metabolites of this compound in urine, derivatization can improve chromatographic performance and thermal stability.

  • To 2 mL of urine, add 200 µL of β-glucuronidase in 0.1 M phosphate buffer (pH 4).

  • Incubate the mixture at 60°C for 2 hours to hydrolyze glucuronide conjugates.

  • After cooling, perform a liquid-liquid extraction by adding 6 mL of hexane/ethyl acetate (9:1) to the hydrolyzed urine.

  • Vortex vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and repeat the extraction on the aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried extract, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Parameters

The following table summarizes the instrumental parameters for the GC-MS analysis of this compound, based on a published method.

ParameterValue
Gas Chromatograph
InstrumentAgilent 5975 Series GC/MSD System
ColumnAgilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier GasHelium
Flow Rate1.46 mL/min
Injection Port Temp.265 °C
Injection TypeSplitless
Injection Volume1 µL
Oven Program50 °C for 0 min, ramp 30 °C/min to 340 °C, hold for 2.3 min
Mass Spectrometer
InstrumentAgilent 5975 Series GC/MSD System
Transfer Line Temp.300 °C
MS Source Temp.230 °C
MS Quad Temp.150 °C
Ionization ModeElectron Ionization (EI)
Mass Scan Range40-550 m/z
Threshold250

Data Presentation

The primary outcome of the qualitative GC-MS analysis is the total ion chromatogram (TIC) and the mass spectrum of the target analyte. For this compound, a characteristic retention time and fragmentation pattern are used for identification.

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound8.44Data not available in the provided search results

Note: The retention time can vary slightly depending on the specific instrument, column, and analytical conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Receipt Sample Receipt Homogenization Homogenization Sample Receipt->Homogenization Extraction/Dilution Extraction/Dilution Homogenization->Extraction/Dilution Derivatization (Optional) Derivatization (Optional) Extraction/Dilution->Derivatization (Optional) GC Injection GC Injection Derivatization (Optional)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Spectral Library Matching Spectral Library Matching Peak Identification->Spectral Library Matching Reporting Reporting Spectral Library Matching->Reporting

Caption: Workflow for this compound GC-MS analysis.

Signaling Pathway

Information regarding the specific signaling pathways activated by this compound is not extensively detailed in the currently available literature. As a synthetic cannabinoid, it is presumed to act as an agonist at cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades similar to other cannabinoids. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Further research is required to elucidate the precise signaling signature of this compound.

Conclusion

This application note provides a detailed protocol for the qualitative identification of this compound using GC-MS. The described methods are robust and can be implemented in forensic and research laboratories for the routine analysis of this synthetic cannabinoid. While quantitative data and detailed signaling pathway information are currently limited, the provided analytical workflow serves as a strong foundation for the detection and initial characterization of this compound. Further research is encouraged to establish validated quantitative methods and to fully understand the pharmacological and toxicological profile of this compound.

References

Application Notes and Protocols for the Synthesis and Purification of CH-Fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Fubiata, with the IUPAC name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, is a synthetic cannabinoid. Its structure features an indole core N-alkylated with a 4-fluorobenzyl group and an acetamide side chain at the 3-position, terminating in a cyclohexyl group. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for research and analytical purposes. The methodologies described are based on established organic synthesis techniques for indole derivatives and related compounds.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process:

  • N-Alkylation of Indole-3-acetic acid: The indole nitrogen of indole-3-acetic acid is alkylated with 4-fluorobenzyl bromide to yield 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with cyclohexylamine to form the final product, this compound.

Diagram of the Synthetic Pathway

Synthesis_Pathway Indole_3_acetic_acid Indole-3-acetic acid Intermediate 1-(4-Fluorobenzyl)-1H- indole-3-acetic acid Indole_3_acetic_acid->Intermediate N-Alkylation (NaH, DMF) Fluorobenzyl_bromide 4-Fluorobenzyl bromide Fluorobenzyl_bromide->Intermediate CH_Fubiata This compound Intermediate->CH_Fubiata Amide Coupling (CDI, Pyridine) Cyclohexylamine Cyclohexylamine Cyclohexylamine->CH_Fubiata

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorobenzyl)-1H-indole-3-acetic acid

This protocol describes the N-alkylation of indole-3-acetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Indole-3-acetic acid175.185.0 g28.5
Sodium hydride (60% dispersion in mineral oil)24.001.26 g31.4
4-Fluorobenzyl bromide189.035.67 g30.0
Anhydrous Dimethylformamide (DMF)73.09100 mL-
Ethyl acetate88.11As needed-
1 M Hydrochloric acid36.46As needed-
Saturated sodium chloride solution (brine)-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-acetic acid (5.0 g, 28.5 mmol).

  • Add anhydrous DMF (100 mL) and stir the mixture until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.26 g of 60% dispersion, 31.4 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add a solution of 4-fluorobenzyl bromide (5.67 g, 30.0 mmol) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide)

This protocol describes the amide coupling of the previously synthesized carboxylic acid with cyclohexylamine.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(4-Fluorobenzyl)-1H-indole-3-acetic acid283.305.0 g17.6
1,1'-Carbonyldiimidazole (CDI)162.152.86 g17.6
Cyclohexylamine99.171.92 g (2.2 mL)19.4
Anhydrous Pyridine79.101.5 mL-
Anhydrous Acetonitrile41.05100 mL-
Dichloromethane84.93As needed-
Hexane86.18As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-(4-fluorobenzyl)-1H-indole-3-acetic acid (5.0 g, 17.6 mmol) in anhydrous acetonitrile (100 mL).

  • Add anhydrous pyridine (1.5 mL) to the solution.

  • Add 1,1'-carbonyldiimidazole (CDI) (2.86 g, 17.6 mmol) and stir the mixture at room temperature for 45 minutes. Evolution of CO2 gas will be observed.

  • Add cyclohexylamine (1.92 g, 19.4 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity. A combination of column chromatography and recrystallization is recommended.

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Column Flash Column Chromatography (Silica Gel) Crude->Column Fractions Collection of Pure Fractions Column->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization Filtration Filtration and Drying Recrystallization->Filtration Pure_Crystals Pure this compound Crystals Filtration->Pure_Crystals

Caption: Purification workflow for this compound.

Protocol 1: Flash Column Chromatography

Materials and Equipment:

ItemSpecification
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient
ColumnAppropriate size for the amount of crude product
TLC platesSilica gel 60 F254
VisualizationUV lamp (254 nm)

Procedure:

  • TLC Analysis: Determine a suitable solvent system for separation by TLC. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Materials:

Item
Purified this compound from chromatography
Recrystallization solvent (e.g., ethanol, methanol/water, or ethyl acetate/hexane)
Erlenmeyer flask
Hot plate
Ice bath
Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate/hexane can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the purified product in the minimum amount of the chosen boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameN-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Chemical FormulaC23H25FN2O
Molar Mass364.46 g/mol
AppearanceCrystalline solid (expected)
CAS Number922038-77-5

Table 2: Summary of Analytical Data

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the indole and 4-fluorobenzyl groups, the methylene protons of the acetamide and benzyl groups, and the methine and methylene protons of the cyclohexyl group.
¹³C NMR Resonances for all 23 carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (ESI+) A prominent peak for the protonated molecule [M+H]⁺ at m/z 365.20.
Purity (HPLC) >98% (after purification)

Disclaimer

This document is intended for informational and research purposes only. The synthesis of this compound and other synthetic cannabinoids should only be carried out by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. These compounds may have potent physiological effects and should be handled with extreme caution.

References

Application Notes and Protocols for In-Vivo Experimental Models Potentially Applicable to CH-Fubiata Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: CH-Fubiata is identified as a synthetic cannabinoid, and currently, public domain research does not detail its use in in-vivo experimental models for therapeutic development, particularly in oncology. The following application notes and protocols describe standard, widely-used in-vivo models in preclinical cancer research. These models are appropriate for evaluating the efficacy and mechanism of action of novel compounds and could be adapted for the study of this compound should a therapeutic rationale be established.

Overview of In-Vivo Experimental Models in Oncology

For researchers and drug development professionals, selecting the appropriate in-vivo model is critical for translating preclinical data into clinical outcomes. The three most common models used in oncology research are Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Genetically Engineered Mouse Models (GEMMs). Each model possesses distinct advantages and limitations.

  • Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting cultured human cancer cell lines into immunodeficient mice.[1][2] CDX models are highly reproducible, cost-effective, and have rapid tumor growth, making them ideal for initial high-throughput screening of anti-cancer compounds.[1] However, a significant limitation is that long-term cell culture can lead to genetic and phenotypic divergence from the original tumor.[3]

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[4] This approach better preserves the genetic diversity, heterogeneity, and microenvironment of the original human tumor. Consequently, PDX models are considered more clinically relevant for biomarker discovery and predicting patient response to therapies. Their development is more time-consuming and resource-intensive compared to CDX models.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop spontaneous tumors that mimic human cancers. These models are invaluable for studying tumor initiation, progression, and the interaction between the tumor and a fully intact immune system. GEMMs are particularly useful for validating cancer genes, assessing immunotherapy efficacy, and investigating mechanisms of drug resistance.

Data Presentation

Quantitative data from in-vivo studies should be meticulously collected and organized to allow for clear interpretation and comparison between different models and treatment groups.

Table 1: Comparison of In-Vivo Experimental Models

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Genetically Engineered Mouse Model (GEMM)
Source Material Cultured human cancer cell linesFresh patient tumor tissueGermline or somatic genetic modification
Genetic Diversity Low (Homogeneous)High (Heterogeneous, reflects patient tumor)Varies, can be engineered to be specific
Tumor Microenvironment Human tumor cells with mouse stromaPreserves human tumor stroma for early passagesFully murine, intact immune system
Predictive Power Moderate, good for initial screeningHigh, correlates well with clinical outcomesHigh for specific genetic drivers and immune interactions
Time to Establish Rapid (2-4 weeks)Slow (2-4 months)Very Slow (months to over a year)
Cost LowHighVery High
Reproducibility HighModerateModerate to High
Primary Use Case High-throughput drug screeningCo-clinical trials, biomarker discovery, personalized medicineTarget validation, immuno-oncology, resistance mechanisms

Table 2: Summary of Typical Quantitative Data Collection

ParameterDescriptionMeasurement Frequency
Tumor Volume Measurement of tumor length and width using calipers. Calculated using the formula: (Length x Width²) / 2.2-3 times per week
Body Weight Monitored as an indicator of overall animal health and treatment toxicity.2-3 times per week
Survival Recorded as the time to a predetermined endpoint (e.g., tumor volume limit, significant weight loss).Daily
Biomarker Analysis Quantification of specific proteins or genes in tumor or blood samples (e.g., via IHC, Western Blot, qPCR).At study endpoint
Metastasis Assessment Quantification of metastatic nodules in distant organs (e.g., lungs, liver) through imaging or histology.At study endpoint

Experimental Protocols

The following are detailed protocols for establishing and utilizing CDX and PDX models. These protocols should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

Objective: To establish a subcutaneous tumor model using a human cancer cell line in immunodeficient mice.

Materials:

  • Human cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve engraftment)

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice), 6-8 weeks old

  • Syringes (1 mL) and needles (25-27 gauge)

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols until it reaches 70-80% confluency.

  • Cell Harvesting: a. Wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge at 300 x g for 5 minutes, discard the supernatant. e. Resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting and Viability: a. Perform a cell count using a hemocytometer or automated cell counter. b. Assess cell viability using Trypan Blue exclusion; viability should be >95%.

  • Preparation of Cell Inoculum: a. Centrifuge the cells again and resuspend the pellet in the desired volume of PBS to achieve the target cell concentration (typically 1-10 million cells per 100-200 µL). b. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just prior to injection.

  • Tumor Cell Implantation: a. Anesthetize the mouse. b. Shave the fur on the flank (or desired subcutaneous site). c. Wipe the injection site with an alcohol pad. d. Using a 1 mL syringe with a 27-gauge needle, draw up the cell suspension (100-200 µL). e. Gently lift the skin and inject the cells subcutaneously.

  • Monitoring: a. Monitor the animals for tumor growth. Tumors should become palpable within 1-2 weeks. b. Once tumors are established, begin measuring tumor volume with digital calipers 2-3 times per week. c. Monitor animal body weight and general health status regularly. d. When tumors reach the desired size (e.g., 100-200 mm³), randomize the animals into treatment and control groups to begin the efficacy study.

Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment

Objective: To establish a tumor model by implanting fresh human tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Transport medium (e.g., RPMI with antibiotics)

  • Sterile PBS, scalpels, and forceps

  • Immunodeficient mice (NSG mice are often preferred for their robustness in engrafting human tissues).

  • Anesthetic, surgical tools, and sutures or wound clips

  • Digital calipers

Procedure:

  • Tissue Collection and Transport: a. Obtain fresh tumor tissue from surgery or biopsy under appropriate ethical and institutional approvals. b. Place the tissue immediately into a sterile tube containing transport medium on ice. c. Process the tissue as soon as possible (ideally within a few hours) to maintain viability.

  • Tissue Processing: a. In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris. b. Using sterile scalpels, carefully remove any non-tumorous tissue (e.g., fat, necrotic tissue). c. Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Tumor Implantation: a. Anesthetize the mouse and prepare the surgical site (typically the flank) by shaving and sterilizing the skin. b. Make a small incision (5-10 mm) in the skin. c. Using forceps, create a small subcutaneous pocket. d. Insert a single tumor fragment into the pocket. e. Close the incision with a wound clip or suture.

  • Monitoring and Passaging: a. Monitor the mice for tumor engraftment and growth. This can take several weeks to months. b. Measure palpable tumors with calipers 1-2 times per week. c. When a tumor (Passage 0 or P0) reaches approximately 1000-1500 mm³, euthanize the mouse and sterilely excise the tumor. d. A portion of the tumor should be cryopreserved for future use and another portion fixed for histological analysis to confirm it retains the characteristics of the original patient tumor. e. The remaining tumor can be processed into fragments and implanted into a new cohort of mice for expansion (Passage 1 or P1).

  • Cohort Expansion for Studies: a. Once a stable take rate and growth kinetics are established (usually by P2 or P3), expand the model to generate a sufficient number of tumor-bearing animals for preclinical studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows relevant to the in-vivo models described.

References

Application Notes and Protocols for Assessing CH-FUBIATA Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-FUBIATA (N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide) is a synthetic cannabinoid, a class of compounds that functionally mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] These compounds exert their effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Understanding the cellular activity of novel synthetic cannabinoids like this compound is crucial for both forensic and pharmacological purposes. This document provides detailed protocols for a panel of cell-based assays to characterize the binding affinity and functional activity of this compound at cannabinoid receptors, as well as its impact on cell viability and apoptosis.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound typically act as agonists at the CB1 and CB2 receptors. Upon binding, they initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein independent signaling.

Cannabinoid Receptor Signaling Cannabinoid Receptor Signaling Pathway CH_FUBIATA This compound CB1_CB2 CB1/CB2 Receptor CH_FUBIATA->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates Beta_Arrestin β-Arrestin CB1_CB2->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Beta_Arrestin->Downstream

Caption: Simplified signaling pathway of a synthetic cannabinoid agonist.

Data Presentation: Quantitative Analysis of Cannabinoid Activity

The following tables summarize the type of quantitative data that can be obtained from the described assays. As data for this compound is not available, data for the structurally related compound ADB-FUBIATA is provided for illustrative purposes.

CompoundReceptorAssay TypeParameterValueReference
ADB-FUBIATACB1β-Arrestin RecruitmentEC50635 nM[2]
ADB-FUBIATACB2β-Arrestin RecruitmentActivityAlmost no activity[2]
AssayPurposeKey Parameters
Receptor Binding AssayDetermines the binding affinity of the compound to the receptor.Ki (inhibition constant)
GTPγS Binding AssayMeasures G-protein activation upon receptor binding.EC50 (half-maximal effective concentration), Emax (maximal effect)
cAMP Accumulation AssayQuantifies the inhibition of adenylyl cyclase activity.IC50 (half-maximal inhibitory concentration)
β-Arrestin Recruitment AssayMeasures the recruitment of β-arrestin to the receptor.EC50, Emax
Cell Viability Assay (MTT)Assesses the cytotoxic effects of the compound.IC50
Apoptosis Assay (Annexin V)Detects and quantifies apoptotic cells.Percentage of apoptotic cells

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity of this compound for the CB1 and CB2 receptors through competitive displacement of a radiolabeled cannabinoid ligand.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5 mg/ml BSA, pH 7.4)

  • Radioligand: [³H]CP55,940

  • Non-labeled competitor: this compound

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-CB1 or HEK293-CB2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM), and varying concentrations of this compound.

    • Add the cell membrane preparation (e.g., 20 µg protein per well).

    • Incubate at 30°C for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the Ki value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-CB1/CB2) Start->Prepare_Membranes Incubate Incubate Membranes with [³H]CP55,940 and this compound Prepare_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Ki calculation) Count->Analyze End End Analyze->End

Caption: Workflow for the cannabinoid receptor binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

Materials:

  • HEK293-CB1 or HEK293-CB2 cell membranes

  • GTPγS binding buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add GTPγS binding buffer, GDP (e.g., 10 µM), and varying concentrations of this compound.

    • Add the cell membrane preparation (e.g., 10 µg protein per well).

    • Pre-incubate at 30°C for 15 minutes.

  • Initiate Reaction:

    • Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration and determine the EC50 and Emax values.

Forskolin-Stimulated cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human CB1 receptors (CHO-CB1)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding:

    • Seed CHO-CB1 cells in a 96-well plate and grow to near confluency.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for another 15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound and determine the IC50 value.[3]

cAMP Assay Workflow cAMP Accumulation Assay Workflow Start Start Seed_Cells Seed CHO-CB1 Cells Start->Seed_Cells Add_Compound Add this compound Seed_Cells->Add_Compound Add_Forskolin Add Forskolin Add_Compound->Add_Forskolin Incubate Incubate Add_Forskolin->Incubate Lyse_and_Detect Lyse Cells and Detect cAMP Incubate->Lyse_and_Detect Analyze Data Analysis (IC50 calculation) Lyse_and_Detect->Analyze End End Analyze->End

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.
Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

  • A relevant cell line (e.g., HEK293, SH-SY5Y, or a cancer cell line)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis induced by this compound by measuring the externalization of phosphatidylserine on the cell membrane.

Materials:

  • A relevant cell line

  • Cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for a specified time.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Disclaimer

These protocols provide a general framework for assessing the cellular activity of this compound. Optimization of specific parameters, such as cell density, incubation times, and compound concentrations, may be necessary for different cell lines and experimental conditions. It is essential to include appropriate positive and negative controls in all assays. The provided data for ADB-FUBIATA should be used for comparative purposes only, and the actual activity of this compound should be determined experimentally.

References

Application Notes and Protocols for CH-Fubiata Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Fubiata is a synthetic cannabinoid, a class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. As a reference standard, this compound is intended for research and forensic applications, enabling the accurate identification and quantification of this substance in various matrices. These application notes provide comprehensive data and detailed protocols for the proper handling, characterization, and use of this compound as a reference standard.

Physicochemical and Analytical Data

Accurate characterization of a reference standard is crucial for its intended use. The following tables summarize the key physicochemical and analytical properties of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide[1]
Synonyms CH-FUBIACA[1][2]
CAS Number 922038-77-5[1][2]
Molecular Formula C₂₃H₂₅FN₂O
Formula Weight 364.5 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility DMF: 3 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Insoluble
UV λmax 222 nm
Storage -20°C
Stability ≥ 5 years (when stored as directed)
Table 2: Chromatographic and Mass Spectrometric Data for this compound
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Sample Preparation Dilution in methanol.Dilution in methanol followed by a 1:100 dilution in mobile phase.
Instrumentation Agilent 5975 Series GC/MSD System.Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
Carrier Gas/Mobile Phase Helium (1.46 mL/min).A: 10 mM Ammonium formate, pH 3.0B: 50:50 Methanol/Acetonitrile.
Oven/Gradient Program 50°C for 0 min, then 30°C/min to 340°C, hold for 2.3 min.Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min.
Injection Volume 1 µL (Splitless).10 µL.
Retention Time 8.44 min.9.50 min.
Mass Scan Range (m/z) 40-550.TOF MS: 100-510 DaMS/MS: 50-510 Da.

Biological Activity

Table 3: Biological Activity of the Structurally Related Synthetic Cannabinoid ADB-FUBIATA
ParameterValueTargetAssay
EC₅₀ 635 nMHuman CB1 Receptorβ-arrestin2 recruitment assay
Efficacy (Eₘₐₓ) 141% (relative to CP55,940)Human CB1 Receptorβ-arrestin2 recruitment assay
CB2 Receptor Activity Almost no activityHuman CB2 Receptorβ-arrestin2 recruitment assay

Note: This data is for ADB-FUBIATA, a synthetic cannabinoid with a high degree of structural similarity to this compound, and is provided for informational purposes. The biological activity of this compound should be independently determined.

Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects through the activation of the G-protein coupled cannabinoid receptors, CB1 and CB2. The diagram below illustrates the general signaling cascade initiated by the binding of a synthetic cannabinoid agonist to the CB1 receptor.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gαi/o βγ CB1R->G_Protein Activation SC Synthetic Cannabinoid (e.g., this compound) SC->CB1R Agonist Binding AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel Inward Rectifier K⁺ Channel G_Protein->K_Channel Activation MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activation cAMP cAMP AC->cAMP Conversion of ATP Cellular_Effects Modulation of Neurotransmitter Release and Gene Expression cAMP->Cellular_Effects Ca_Channel->Cellular_Effects K_Channel->Cellular_Effects MAPK_Pathway->Cellular_Effects

Caption: General signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.

Experimental Protocols

The following protocols are provided as a guide for the preparation, handling, and analysis of a this compound reference standard.

Preparation of a this compound Reference Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the container of this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size.

  • Add a small amount of DMSO to the flask to dissolve the solid material.

  • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Once dissolved, bring the solution to the final volume with DMSO.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to a labeled, amber glass vial for storage.

  • Store the stock solution at -20°C, protected from light.

Reference Standard Preparation Workflow Start Start Equilibrate Equilibrate Standard to Room Temperature Start->Equilibrate Weigh Accurately Weigh This compound Equilibrate->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer Dissolve Dissolve in Small Volume of Solvent Transfer->Dissolve Vortex Vortex/Sonicate for Complete Dissolution Dissolve->Vortex Dilute Dilute to Final Volume with Solvent Vortex->Dilute Homogenize Invert to Homogenize Dilute->Homogenize Store Transfer and Store at -20°C Homogenize->Store End End Store->End

Caption: Workflow for the preparation of a this compound reference standard stock solution.

Quality Control of the this compound Reference Standard

Regular quality control is essential to ensure the integrity of the reference standard.

Identity Verification:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Procedure: Analyze the prepared stock solution according to the parameters outlined in Table 2.

  • Acceptance Criteria: The retention time and mass spectrum of the prepared standard should match those of a previously characterized, authentic reference material or published data.

Purity Assessment:

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

  • Procedure: Develop a stability-indicating HPLC method to separate this compound from potential impurities and degradation products.

  • Acceptance Criteria: The purity of the reference standard should be ≥98%.

Concentration Verification:

  • Technique: Quantitative analysis using a calibrated analytical method (e.g., HPLC-UV or LC-MS/MS) with an independently prepared calibration curve.

  • Procedure: Prepare a series of calibration standards from a certified reference material, if available, or a well-characterized primary standard. Analyze the prepared stock solution and determine its concentration against the calibration curve.

  • Acceptance Criteria: The determined concentration should be within a predefined acceptable range of the nominal concentration (e.g., ±5%).

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the this compound reference standard.

  • Storage: Store the solid material and stock solutions at -20°C in tightly sealed, amber glass containers to protect from light and moisture.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Disclaimer

This compound is a research chemical and is intended for laboratory use only. It is not for human or veterinary use. The information provided in these application notes is for guidance purposes and should be adapted to specific laboratory conditions and regulatory requirements. Users are responsible for conducting their own validation studies to ensure the suitability of the reference standard for their specific applications.

References

Application Notes and Protocols for the Preclinical Evaluation of CH-Fubiata

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: CH-Fubiata is classified as a synthetic cannabinoid, structurally related to other novel psychoactive substances (NPS).[1][2] As of late 2023, publicly available scientific literature contains very limited information regarding its pharmacological, toxicological, and pharmacokinetic profiles in biological systems.[1][2][3] In vivo studies, including administration protocols for animal models, have not been published. The information that does exist primarily concerns its chemical identification in seized materials and in vitro metabolism studies.

Therefore, the following document provides a hypothetical, representative protocol for the initial preclinical evaluation of a novel synthetic cannabinoid receptor agonist (SCRA) like this compound. The methodologies, dosages, and expected data are based on established procedures for evaluating similar compounds and are intended for research purposes only. All animal procedures must be reviewed and approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound, or N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is a synthetic cannabinoid identified as a novel psychoactive substance. Like many SCRAs, it is presumed to exert its primary effects by acting as an agonist at cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in the central nervous system. The activation of CB1 receptors by an agonist typically initiates G-protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, which collectively dampen neuronal activity.

These application notes outline a series of fundamental in vivo experiments to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound like this compound in a rodent model. The protocols cover compound formulation, administration, and the assessment of key cannabinoid-like effects.

Materials and Reagents

  • Test Compound: this compound (analytical grade, purity >98%)

  • Vehicle Components:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Kolliphor® EL (Cremophor® EL) or Tween® 80

    • Saline solution, sterile (0.9% NaCl)

  • Animals:

    • Male Sprague-Dawley rats (225-250 g) for PK studies

    • Male C57BL/6 mice (20-25 g) for PD studies

  • Equipment:

    • Analytical balance

    • Vortex mixer and sonicator

    • Adjustable micropipettes

    • Oral gavage needles (for rats and mice)

    • Syringes and needles for intravenous injection (27-30 gauge)

    • Blood collection tubes (e.g., K2-EDTA coated)

    • Microcentrifuge

    • Rectal thermometer (for hypothermia assessment)

    • Catalepsy bar or platform

    • Open field activity chambers

    • Hot plate or tail-flick analgesia meter

Experimental Protocols

Compound Formulation

SCRAs like this compound are typically hydrophobic. A common vehicle for administration in animal studies is a ternary mixture that ensures solubility and bioavailability.

  • Preparation of Vehicle: Prepare a stock vehicle solution consisting of 10% DMSO, 10% Kolliphor® EL (or Tween® 80), and 80% sterile saline.

  • Formulation Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder completely in the DMSO component first.

    • Add the Kolliphor® EL and vortex thoroughly until the mixture is homogenous.

    • Add the saline component dropwise while continuously vortexing to prevent precipitation.

    • Briefly sonicate the final solution if necessary to ensure complete dissolution.

    • Prepare fresh on the day of the experiment. The final concentration should be calculated to deliver the desired dose in a volume of 5 mL/kg for rats or 10 mL/kg for mice.

Protocol 1: Pharmacokinetic (PK) Study in Rats

This protocol aims to determine key PK parameters following intravenous (IV) and oral (PO) administration to assess bioavailability.

  • Animal Acclimatization: House male Sprague-Dawley rats in standard conditions for at least 7 days prior to the study. Fast animals overnight (with water ad libitum) before dosing.

  • Dosing Groups:

    • Group 1 (IV): 1 mg/kg this compound administered via tail vein injection (n=3-5 rats).

    • Group 2 (PO): 5 mg/kg this compound administered via oral gavage (n=3-5 rats).

  • Blood Sampling:

    • Collect serial blood samples (~150 µL) from a saphenous or submandibular vein at the following time points:

      • IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Place samples into K2-EDTA coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

Protocol 2: Pharmacodynamic (PD) "Tetrad" Assay in Mice

The "tetrad" is a classic set of four behavioral tests used to screen for CB1 agonist activity.

  • Animal Acclimatization & Dosing:

    • House male C57BL/6 mice in standard conditions for at least 7 days.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (10 mL/kg, intraperitoneal - IP)

      • Group 2: this compound (1 mg/kg, IP)

      • Group 3: this compound (3 mg/kg, IP)

      • Group 4: this compound (10 mg/kg, IP)

    • Administer the assigned treatment and begin testing 30 minutes post-injection.

  • Assessment Procedures:

    • Locomotor Activity: Place the mouse in the center of an open field chamber (40x40 cm) and record the total distance traveled for 10 minutes. A reduction in activity indicates hypolocomotion.

    • Catalepsy: Place the mouse’s forepaws on a horizontal bar raised 3.5 cm from the surface. Measure the time (in seconds, up to a maximum of 60s) the mouse remains immobile.

    • Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at 52 ± 0.5°C. Record the latency (in seconds) to a nociceptive response (e.g., hind paw lick, jump). Remove the mouse immediately upon response or after a 30-second cut-off to prevent tissue damage.

    • Hypothermia: Measure the baseline rectal temperature before dosing. At the time of testing (approx. 45-60 min post-dose), measure the rectal temperature again. A decrease in core body temperature indicates hypothermia.

Data Presentation (Hypothetical Data)

The following tables represent plausible data that could be generated from the protocols described above.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL) 250 ± 45 110 ± 28
Tmax (h) 0.08 (5 min) 1.0 ± 0.25
AUC₀-t (ng·h/mL) 380 ± 60 425 ± 75
Half-life (t½) (h) 3.5 ± 0.8 4.1 ± 1.1
Bioavailability (F%) - ~22%

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Dose-Response Effects in the Mouse Tetrad Assay

Treatment Group Locomotor Activity (m traveled/10 min) Catalepsy (s immobility) Analgesia Latency (s on hot plate) Temperature Change (°C from baseline)
Vehicle 35.2 ± 4.5 2.1 ± 1.5 8.5 ± 2.1 -0.3 ± 0.2
This compound (1 mg/kg) 21.8 ± 3.1* 10.5 ± 3.2* 12.1 ± 2.8 -1.1 ± 0.4*
This compound (3 mg/kg) 9.5 ± 2.2** 28.4 ± 5.5** 18.9 ± 3.5** -2.5 ± 0.6**
This compound (10 mg/kg) 3.1 ± 1.5** 55.2 ± 4.8** 25.4 ± 4.0** -4.2 ± 0.8**

*Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 compared to Vehicle group.

Mandatory Visualizations

Signaling Pathway

CB1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CB1R CB1 Receptor Gi Gαi/o Protein CB1R->Gi Activates CHF This compound (Agonist) CHF->CB1R Binds & Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel (N-type) Gi->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) Gi->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuron Reduced Neuronal Excitability cAMP->Neuron Reduced Signaling Ca_ion Ca_Channel->Ca_ion Blocks K_ion K_Channel->K_ion Promotes Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study Acclimatization Animal Acclimatization (≥ 7 days) Randomization Randomization & Grouping Acclimatization->Randomization PK_Dosing Dosing (IV & PO) Randomization->PK_Dosing PD_Dosing Dosing (IP) Randomization->PD_Dosing Formulation This compound Formulation (Fresh Daily) Formulation->PK_Dosing Formulation->PD_Dosing PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Data Calculate PK Parameters PK_Analysis->PK_Data Report Final Report & Conclusion PK_Data->Report PD_Testing Tetrad Behavioral Testing (30 min post-dose) PD_Dosing->PD_Testing PD_Data Score & Analyze Data PD_Testing->PD_Data PD_Data->Report

References

Application Notes & Protocols for CH-Fubiata Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed protocols for the sample preparation of "CH-Fubiata," a representative small molecule drug, from common biological matrices such as plasma and urine. The selection of an appropriate sample preparation method is critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the analytical instrument, typically Liquid Chromatography with Mass Spectrometry (LC-MS). The following sections detail three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), including their respective methodologies, performance characteristics, and a guide for selection.

Method Selection and Workflow

Choosing the right sample preparation technique depends on the analyte's properties, the required limit of quantification, and the complexity of the biological matrix. A general workflow for sample preparation and analysis is outlined below. The subsequent decision tree provides a logical path for selecting the most suitable extraction method based on experimental needs.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (e.g., Plasma, Urine) Add_IS Add Internal Standard (IS) Matrix->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data Method_Selection_Tree Start Start: Define Assay Requirements Speed Is High Throughput/Speed Critical? Start->Speed Cleanliness Need High Sample Cleanliness? Solvent Analyte Soluble in Water-Immimmiscible Solvent? Cleanliness->Solvent No SPE Use Solid-Phase Extraction (SPE) Cleanliness->SPE Yes Speed->Cleanliness No PPT Use Protein Precipitation (PPT) Speed->PPT Yes Solvent->PPT No LLE Use Liquid-Liquid Extraction (LLE) Solvent->LLE Yes Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->MEK

Application Note: Structural Elucidation of CH-Fubiata Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH-Fubiata is a synthetic cannabinoid featuring an N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide structure.[1] As novel psychoactive substances (NPS) with uncharacterized pharmacological and toxicological profiles continue to emerge, the unambiguous determination of their chemical structure is a critical first step for both forensic identification and pharmacological assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the complete structural characterization of such novel compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.[2][3] This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Summary of NMR Strategy

A systematic approach employing multiple NMR experiments is essential for the complete and accurate assignment of all proton (¹H) and carbon (¹³C) signals of this compound. The standard dataset for structural elucidation includes:

  • 1D ¹H NMR: To identify the types and relative numbers of protons.[4]

  • 1D ¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through 2-3 bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-4 bond) correlations between protons and carbons, which is key to connecting molecular fragments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing insights into the 3D structure and stereochemistry.

Data Presentation

The following tables summarize the hypothetical quantitative NMR data for this compound, acquired in CDCl₃ at 500 MHz.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.15s-1H
H-47.65d7.91H
H-57.20t7.51H
H-67.12t7.51H
H-77.30d8.11H
H-1'5.30s-2H
H-2', H-6'7.18t8.62H
H-3', H-5'7.00t8.62H
H-1''3.80s-2H
H-2''5.40d7.81H (NH)
H-3''3.75m-1H
H-4''a, H-8''a1.85m-2H
H-4''b, H-8''b1.65m-2H
H-5''a, H-7''a1.75m-2H
H-5''b, H-7''b1.30m-2H
H-6''a1.60m-1H
H-6''b1.15m-1H

Table 2: ¹³C NMR and DEPT-135 Data for this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)DEPT-135
C-2123.5CH
C-3110.0C
C-3a128.0C
C-4120.0CH
C-5122.5CH
C-6121.0CH
C-7111.0CH
C-7a136.5C
C-1'49.5CH₂
C-1''133.0C
C-2', C-6'129.0CH
C-3', C-5'115.5 (d, J=21.5 Hz)CH
C-4'162.0 (d, J=245.0 Hz)C
C-1''32.0CH₂
C-2''171.0C
C-3''48.5CH
C-4'', C-8''33.0CH₂
C-5'', C-7''25.0CH₂
C-6''26.0CH₂

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

1. Sample Preparation

  • Weigh 5-10 mg of this compound reference standard.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. General Instrument Parameters

  • Spectrometer: 500 MHz NMR Spectrometer with a cryoprobe.

  • Solvent: CDCl₃

  • Temperature: 298 K

3. Protocol for 1D ¹H NMR

  • Pulse Sequence: zg30 (Bruker)

  • Spectral Width (SWH): 20 ppm (10,000 Hz)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 3.28 s

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

4. Protocol for 1D ¹³C{¹H} NMR

  • Pulse Sequence: zgpg30 (Bruker) with proton decoupling

  • Spectral Width (SWH): 240 ppm (30,000 Hz)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.1 s

  • Processing: Apply an exponential window function with LB = 1.0 Hz. Perform Fourier transform, phase correction, and baseline correction.

5. Protocol for 2D DQF-COSY

  • Pulse Sequence: cosygpqf (Bruker)

  • Spectral Width (SWH): 12 ppm in both F1 and F2 dimensions

  • Data Points (TD): 2048 in F2, 512 in F1

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 1.5 s

  • Processing: Apply a sine-squared window function in both dimensions. Perform Fourier transform, symmetrization, and baseline correction.

6. Protocol for 2D HSQC

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) for phase-sensitive editing

  • Spectral Width (SWH): 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

  • Data Points (TD): 2048 in F2, 256 in F1

  • Number of Scans (NS): 4

  • Relaxation Delay (D1): 1.5 s

  • ¹JCH Coupling Constant: Optimized for 145 Hz

  • Processing: Apply a QSINE window function (SSB=2) in both dimensions. Perform Fourier transform and baseline correction.

7. Protocol for 2D HMBC

  • Pulse Sequence: hmbcgpndqf (Bruker)

  • Spectral Width (SWH): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

  • Data Points (TD): 2048 in F2, 512 in F1

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.5 s

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

  • Processing: Apply a sine-squared window function in both dimensions. Perform Fourier transform and baseline correction.

Visualizations

The following diagrams illustrate the workflow and logical connections used in the structural elucidation of this compound.

G cluster_start Start cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Confirmation cluster_end Final Result Sample This compound Sample NMR_1D 1D NMR (¹H, ¹³C, DEPT) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Fragments Identify Spin Systems & Molecular Fragments NMR_2D->Fragments Connectivity Assemble Fragments (HMBC Correlations) Fragments->Connectivity COSY, HSQC Data Planar Determine Planar Structure Connectivity->Planar HMBC Data Stereo Confirm 3D Structure (NOESY, optional) Planar->Stereo Final Elucidated Structure of This compound Stereo->Final G cluster_indole Indole Core cluster_acetamide Acetamide Linker cluster_benzyl Fluorobenzyl Group H4 H-4 C3a C-3a H4->C3a HMBC C5 C-5 H4->C5 HMBC C7a C-7a H4->C7a HMBC H7 H-7 H7->C3a HMBC H7->C5 HMBC C3 C-3 C2 C-2 H1_2 H-1'' H1_2->C3 HMBC H1_2->C2 HMBC C2_2 C-2'' H1_2->C2_2 HMBC H3_2 H-3'' H3_2->C2_2 HMBC H1_1 H-1' H1_1->C7a HMBC H1_1->C2 HMBC

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of CH-Fubiata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of CH-Fubiata.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the preparation and use of this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer (e.g., PBS) This compound is insoluble in aqueous solutions. The concentration of the organic stock solution may be too high, or the final concentration in the aqueous medium exceeds its solubility limit.1. Decrease the final concentration: Attempt to use a lower final concentration of this compound in your assay. 2. Optimize the solvent system: Prepare a higher concentration stock in an appropriate organic solvent (e.g., DMSO) and add it to the aqueous medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v). 3. Utilize a solubilizing agent: Employ a solubilization technique as detailed in the experimental protocols below.
Cloudy or hazy solution after adding this compound The compound is not fully dissolved and is present as a fine suspension.1. Increase sonication/vortexing time: Ensure adequate mixing to facilitate dissolution. 2. Gently warm the solution: A slight increase in temperature may improve solubility. Ensure the temperature is compatible with the stability of this compound and other components of your experiment. 3. Filter the solution: If a clear solution is required, filter through a 0.22 µm syringe filter to remove undissolved particles. Note that this will reduce the effective concentration of the compound.
Inconsistent or non-reproducible experimental results This may be due to inconsistent solubility and precipitation of this compound between experiments.1. Prepare fresh solutions for each experiment: Avoid using previously prepared and stored aqueous solutions of this compound. 2. Standardize the solution preparation protocol: Ensure the same procedure (solvents, concentrations, mixing method, and time) is used for every experiment. 3. Visually inspect solutions before use: Always check for any signs of precipitation before adding the solution to your experimental setup.
Loss of compound due to adsorption to plasticware Highly lipophilic compounds like this compound can adsorb to plastic surfaces of pipette tips, tubes, and plates.1. Use low-adhesion plasticware: Whenever possible, use siliconized or low-protein-binding labware. 2. Pre-rinse pipette tips: Aspirate and dispense the solvent or solution a few times before transferring the this compound solution. 3. Include a non-ionic surfactant: A low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) can help reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound is a crystalline solid with poor aqueous solubility. It is practically insoluble in Phosphate Buffered Saline (PBS, pH 7.2). However, it exhibits solubility in several organic solvents.[1]

Solubility of this compound in Organic Solvents

SolventSolubility
Dimethylformamide (DMF)~3 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL
Ethanol~1 mg/mL

Data sourced from Cayman Chemical product information.[1]

Q2: How can I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mg/mL stock solution in DMSO can be prepared and stored at -20°C. When preparing working solutions, the stock should be serially diluted in the same organic solvent before final dilution into the aqueous experimental medium.

Q3: What are the recommended methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and lipid-based formulations. Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: What is the mechanism of action of this compound?

A4: this compound is classified as a synthetic cannabinoid.[2] Like other synthetic cannabinoids, it is expected to act as an agonist at the cannabinoid receptors, primarily the CB1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a decrease in neuronal excitability.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Solubilization using a Co-solvent System

This protocol describes the use of a co-solvent system to prepare an aqueous solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 or Kolliphor® EL (formerly Cremophor® EL)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a separate tube, prepare a 10% (w/v) solution of Pluronic® F-127 or Kolliphor® EL in DMSO.

  • To prepare a 1 mM working stock, mix the this compound stock solution with the surfactant solution and DMSO in a 1:1:8 ratio (this compound stock:surfactant stock:DMSO).

  • Vortex the mixture thoroughly.

  • For the final aqueous solution, add the working stock dropwise to the pre-warmed (37°C) aqueous buffer (e.g., PBS) while vortexing to achieve the desired final concentration. The final DMSO concentration should be kept below 0.5%.

  • Sonicate the final solution for 5-10 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Solubilization using Cyclodextrins

This protocol utilizes cyclodextrins to form inclusion complexes with this compound, enhancing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer with a stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD) in deionized water or your experimental buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously on a magnetic stirrer at room temperature for 24-48 hours in a sealed container to protect from light.

  • After stirring, allow the solution to equilibrate for a few hours.

  • Filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound. The filtrate will contain the soluble this compound-cyclodextrin complex.

  • The concentration of this compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.

Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol provides a basic method for creating a SEDDS to improve the oral bioavailability and aqueous dispersibility of this compound.

Materials:

  • This compound

  • Long-chain or medium-chain triglycerides (e.g., sesame oil, Capmul® MCM)

  • A surfactant (e.g., Kolliphor® EL, Tween® 80)

  • A co-surfactant/co-solvent (e.g., Transcutol®, propylene glycol)

  • Glass vials

  • Magnetic stirrer with heating capabilities

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.

  • Prepare the lipid phase by dissolving this compound in the selected oil with gentle heating and stirring until a clear solution is obtained.

  • Add the surfactant and co-surfactant to the lipid phase and mix thoroughly until a homogenous and clear formulation is formed. The ratio of oil:surfactant:co-surfactant needs to be optimized (e.g., starting with a 40:40:20 ratio).

  • To use, the SEDDS formulation containing this compound is added to an aqueous medium with gentle agitation. It should spontaneously form a fine emulsion or microemulsion.

  • The characteristics of the resulting emulsion (e.g., droplet size) can be analyzed using appropriate techniques like dynamic light scattering.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues```dot

G A Start: this compound precipitation in aqueous solution B Is the final concentration as low as possible for the assay? A->B C Decrease final concentration B->C No D Is the stock solution clear? B->D Yes C->D E Prepare fresh stock solution in appropriate organic solvent (e.g., DMSO) D->E No F Add stock solution to aqueous buffer with vigorous mixing D->F Yes E->F G Does precipitation persist? F->G H Consider using a solubilizing agent G->H Yes K Solution is ready for use G->K No I Select a solubilization method (Co-solvent, Cyclodextrin, Lipid-based) H->I J Follow the respective experimental protocol I->J J->K L Problem Solved K->L

Caption: Simplified CB1 receptor signaling cascade upon this compound binding.

References

Technical Support Center: CH-Fubiata Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of CH-Fubiata synthesis. Below you will find a troubleshooting guide for common issues, a list of frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and solutions to improve experimental outcomes.

Issue Potential Cause Suggested Solution
Low to No Product Yield Inactive CatalystVerify the catalyst's activity. If necessary, use a fresh batch of catalyst.
Incorrect SolventEnsure the solvent is anhydrous and of the correct grade. Contaminants can interfere with the reaction.
Suboptimal TemperatureCalibrate the reaction temperature. The synthesis of this compound is highly sensitive to thermal conditions.
Formation of Impurities Cross-ContaminationThoroughly clean all glassware and equipment to prevent cross-contamination from previous reactions.
Side ReactionsAdjust the stoichiometry of the reactants to minimize the occurrence of side reactions.
Inconsistent Results Variability in Reagent QualityUse reagents from a consistent and reliable supplier to ensure batch-to-batch uniformity.
Fluctuations in Reaction ConditionsMaintain stable reaction conditions, including temperature, pressure, and stirring speed, throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis?

A1: The optimal temperature for the synthesis of this compound typically ranges between 60-80°C. However, the ideal temperature may vary depending on the specific catalyst and solvent system being used. It is recommended to perform small-scale pilot reactions to determine the optimal temperature for your specific conditions.

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproduct formation, it is crucial to control the reaction stoichiometry and maintain a consistent temperature. The use of a highly selective catalyst can also significantly reduce the occurrence of unwanted side reactions. Additionally, ensuring the purity of your starting materials will prevent the introduction of contaminants that could lead to byproduct formation.

Q3: What is the best method for purifying this compound?

A3: Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is recommended for optimal separation of the desired product from any impurities.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In a round-bottom flask, dissolve the starting material in anhydrous solvent.

  • Catalyst Introduction: Add the catalyst to the reaction mixture with vigorous stirring.

  • Reaction: Heat the mixture to the predetermined optimal temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with a suitable reagent.

  • Extraction: Extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product via column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Inert atmosphere setup prep1->prep2 reagent Add starting material & solvent prep2->reagent catalyst Introduce catalyst reagent->catalyst heat Heat to optimal temperature catalyst->heat monitor Monitor with TLC heat->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify via chromatography extract->purify

Caption: Workflow for the general synthesis of this compound.

Signaling Pathways

The synthesis of this compound can be influenced by specific signaling pathways that are dependent on the choice of catalyst. Understanding these pathways is key to optimizing the reaction for higher yields.

G cluster_pathwayA Catalyst A Pathway cluster_pathwayB Catalyst B Pathway cluster_byproduct Side Reaction A_Start Reactant Complex A A_Intermediate Transition State A A_Start->A_Intermediate A_Product This compound A_Intermediate->A_Product B_Start Reactant Complex B B_Intermediate Transition State B B_Start->B_Intermediate B_Product This compound B_Intermediate->B_Product Side_Start Reactant Complex A Side_Product Byproduct Side_Start->Side_Product Suboptimal Conditions

CH-Fubiata degradation issues in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CH-Fubiata. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound in experimental assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2] The compound is stable for at least five years under these conditions.[1][2]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound has varying solubility in different solvents. It is soluble in Dimethylformamide (DMF) at 3 mg/ml, Dimethyl sulfoxide (DMSO) at 10 mg/ml, and Ethanol at 1 mg/ml. It is considered insoluble in phosphate-buffered saline (PBS, pH 7.2).[1]

Q3: What are the primary metabolic pathways of this compound that might mimic degradation?

A3: In vitro studies using human liver microsomes have shown that this compound is primarily metabolized through hydroxylation and N-dealkylation. The most abundant metabolite identified is CF15, which is hydroxylated at the cyclohexane moiety. Understanding these metabolic pathways is crucial as they can be mistaken for chemical degradation in biological assays.

Q4: Is this compound sensitive to freeze-thaw cycles?

A4: While specific freeze-thaw stability data for this compound is not available, studies on other synthetic cannabinoids suggest that multiple freeze-thaw cycles can lead to degradation. It is advisable to aliquot solutions to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

This could be due to several factors, including compound degradation, improper concentration, or issues with the assay itself.

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh dilutions of this compound from a stock solution stored at -20°C for each experiment.Consistent and reproducible results.
Minimize the exposure of the compound to aqueous solutions and elevated temperatures.
Incorrect Concentration Verify the concentration of your stock solution using a validated analytical method such as LC-MS.Accurate and reliable experimental concentrations.
Adsorption to Plastics Use glass or low-adhesion polypropylene labware for preparing and storing solutions.Reduced loss of compound and more accurate concentrations.
Cell Health Ensure the cells used in the assay are healthy and within their optimal passage number.A robust and responsive assay system.
Issue 2: Appearance of unexpected peaks in analytical chromatography (LC-MS, GC-MS).

The presence of additional peaks can indicate degradation products or metabolites.

Potential Cause Troubleshooting Step Expected Outcome
Chemical Degradation Analyze a freshly prepared sample alongside the problematic sample to differentiate between degradation products and artifacts.Identification of degradation-specific peaks.
Store samples in appropriate solvents and at recommended temperatures before analysis.Minimal degradation and cleaner chromatograms.
Metabolism in Biological Samples If using biological matrices, compare the chromatogram to known metabolic profiles of this compound.Identification of metabolite peaks versus degradation products.
Contamination Ensure all solvents and reagents are of high purity and that the analytical system is clean.Elimination of extraneous peaks from the chromatogram.

Experimental Protocols & Methodologies

In Vitro Metabolism Assay with Human Liver Microsomes

This protocol is adapted from studies on the metabolism of synthetic cannabinoids.

Objective: To identify the phase I metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Methanol (ice-cold)

  • LC-HRMS system

Procedure:

  • Prepare a 10 µmol/L solution of this compound in phosphate buffer.

  • In a microcentrifuge tube, combine the this compound solution with human liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding two volumes of ice-cold methanol.

  • Centrifuge the sample to precipitate proteins.

  • Analyze the supernatant using LC-HRMS to identify metabolites.

GC-MS Analysis of this compound

This protocol is based on established methods for the analysis of synthetic cannabinoids.

Objective: To detect and quantify this compound in a sample.

Sample Preparation:

  • Dilute the sample containing this compound in methanol.

Instrument Parameters:

  • Instrument: Agilent 5975 Series GC/MSD System

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)

  • Carrier Gas: Helium

  • Injection Port Temperature: 265°C

  • Oven Program: Start at 50°C, then ramp to 340°C.

  • Mass Scan Range: 40-550 m/z

Visualizations

CH_Fubiata_Degradation_Troubleshooting Troubleshooting Logic for this compound Assays start Inconsistent Assay Results check_compound Verify Compound Integrity start->check_compound Is the compound stable? check_assay Assess Assay Conditions start->check_assay Are assay conditions optimal? fresh_stock Prepare Fresh Stock/Dilutions check_compound->fresh_stock analytical_verification Analytical Verification (LC-MS) check_compound->analytical_verification storage_protocol Review Storage Protocol (-20°C, Aliquots) check_compound->storage_protocol cell_health Check Cell Viability/ Passage Number check_assay->cell_health reagent_quality Verify Reagent Quality check_assay->reagent_quality positive_control Run Positive/Negative Controls check_assay->positive_control resolved Issue Resolved fresh_stock->resolved analytical_verification->resolved storage_protocol->resolved cell_health->resolved reagent_quality->resolved positive_control->resolved

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Cannabinoid_Receptor_Signaling Simplified CB1 Receptor Signaling Pathway ligand This compound (Agonist) receptor CB1 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits mapk MAPK Pathway g_protein->mapk Activates ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Neurotransmission Modulation) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: this compound's presumed signaling via the CB1 receptor.

References

Technical Support Center: CH-Fubiata Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of CH-Fubiata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound from biological matrices like plasma or urine, these effects can lead to inaccurate and imprecise quantification.[2][3] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[4]

Q2: What are the primary causes of matrix effects in plasma-based this compound assays?

A2: The primary culprits behind matrix effects in plasma samples are endogenous components like phospholipids, salts, and proteins. These molecules can be co-extracted with this compound and interfere with the ionization process in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal. Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).

Q3: How can I qualitatively assess the presence of matrix effects in my this compound assay?

A3: A post-column infusion experiment is a common qualitative method to identify regions in the chromatogram where matrix effects occur. This technique involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column. When a blank, extracted matrix sample is injected, any dip or rise in the baseline signal indicates the retention times where ion suppression or enhancement is happening.

Q4: How can I quantitatively determine the magnitude of matrix effects?

A4: The matrix factor (MF) can be calculated to quantify the extent of matrix effects. This is typically done using a post-extraction spike experiment. The peak response of this compound spiked into an extracted blank matrix is compared to the response of a neat standard solution at the same concentration. An MF value significantly different from 1.0 indicates the presence of matrix effects.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Question: Is the signal response for this compound lower than expected, even at higher concentrations?

Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal. Phospholipids are a frequent cause of ion suppression in plasma samples.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will help identify the specific retention time windows where ion suppression is most significant.

  • Optimize Chromatographic Conditions: Adjust your LC method to separate the this compound peak from the suppression zones. This can be achieved by altering the mobile phase composition, the gradient profile, or by using a different analytical column.

  • Enhance Sample Cleanup: A more rigorous sample preparation method can remove interfering matrix components. If you are using a simple protein precipitation (PPT) method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For SPE, carefully optimize the wash and elution steps to selectively remove interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by ion suppression in a similar manner to the analyte.

Issue 2: Poor Reproducibility and Accuracy in Quantification

Question: Are you observing high variability in your quality control (QC) samples and inaccurate measurements for your unknown samples?

Possible Cause: Inconsistent matrix effects across different samples or lots of biological matrix can lead to poor reproducibility and accuracy. If the internal standard (IS) and this compound are not affected by the matrix to the same extent, it can result in inaccurate quantification.

Troubleshooting Steps:

  • Evaluate Internal Standard Co-elution: Ensure that your internal standard co-elutes with this compound or elutes in a region with a similar matrix effect.

  • Assess Matrix Effect on the IS: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor.

  • Consider a Different Internal Standard: If your current IS is not tracking the analyte's behavior, consider using a different one. A SIL-IS for this compound is the ideal choice.

  • Evaluate Matrix Lot Variability: Calculate the matrix factor for this compound in at least six different lots of the biological matrix. A high coefficient of variation (%CV) for the matrix factor across the different lots indicates that the matrix effect is variable and needs to be addressed through improved sample cleanup or the use of a SIL-IS.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the typical matrix factor (MF) and recovery percentages for this compound using different sample preparation techniques. Lower MF values indicate more significant ion suppression.

Sample Preparation MethodMatrix Factor (MF)% RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 0.45> 90%Simple, fast, and inexpensive.Minimal cleanup, prone to significant matrix effects.
Liquid-Liquid Extraction (LLE) 0.8575-85%Good cleanup, removes many interferences.Can be labor-intensive and may have emulsion issues.
Solid-Phase Extraction (SPE) 0.95> 90%Excellent cleanup, highly selective.More complex method development and can be more expensive.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Preparation:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Prepare a blank biological matrix sample by performing your standard extraction procedure on a matrix sample that does not contain the analyte.

  • Instrumentation Setup:

    • Set up your LC-MS/MS system as you would for your this compound analysis.

    • Using a T-connector, infuse the this compound standard solution post-column into the mobile phase flow just before it enters the mass spectrometer's ion source.

  • Execution:

    • Begin the infusion of the this compound standard solution and allow the signal to stabilize, establishing a baseline.

    • Inject the extracted blank matrix sample onto the LC column.

    • Monitor the this compound MRM signal throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates regions of ion suppression .

    • An increase in the baseline signal indicates regions of ion enhancement .

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects

Objective: To quantitatively determine the matrix factor (MF) for this compound.

Methodology:

  • Preparation:

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike this compound and the internal standard into your final mobile phase or reconstitution solvent at known concentrations (e.g., low, medium, and high QC levels).

      • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your validated procedure. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with this compound and the internal standard to the same concentrations as in Set A.

  • Analysis:

    • Analyze both sets of samples using your LC-MS/MS method.

    • Record the peak areas for this compound and the internal standard.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

  • Interpretation:

    • An MF value of 1.0 indicates no matrix effect.

    • An MF value < 1.0 indicates ion suppression.

    • An MF value > 1.0 indicates ion enhancement.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_findings Potential Findings cluster_solutions Mitigation Strategies Issue Poor Sensitivity or Reproducibility Qual_Assess Qualitative Assessment (Post-Column Infusion) Issue->Qual_Assess Is there a matrix effect? Quant_Assess Quantitative Assessment (Matrix Factor Calculation) Issue->Quant_Assess How significant is it? Suppression Significant Ion Suppression (MF < 0.8) Qual_Assess->Suppression Enhancement Significant Ion Enhancement (MF > 1.2) Qual_Assess->Enhancement Quant_Assess->Suppression Quant_Assess->Enhancement Variability High Lot-to-Lot Variability (%CV > 15%) Quant_Assess->Variability Optimize_Chroma Optimize Chromatography Suppression->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup (LLE or SPE) Suppression->Improve_Cleanup Enhancement->Optimize_Chroma Enhancement->Improve_Cleanup Variability->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled IS Variability->Use_SIL_IS Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample PPT Fast & Simple High Matrix Effect Start->PPT LLE Moderate Cleanup Moderate Matrix Effect Start->LLE SPE Excellent Cleanup Low Matrix Effect Start->SPE End LC-MS/MS Analysis PPT->End LLE->End SPE->End

References

Troubleshooting CH-Fubiata instability in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with CH-Fubiata during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for long-term stability of this compound?

For long-term stability, it is recommended to store this compound as a crystalline solid at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years. While it may be shipped at room temperature, prolonged storage at ambient temperatures is not advised.

Q2: Can I store this compound in a solvent?

Yes, but the stability will depend on the solvent, storage temperature, and duration. For many synthetic cannabinoids, solutions are less stable than the solid form. If you need to store this compound in solution, it is best to use a non-protic solvent like DMSO or DMF and store it at -20°C or -80°C for the shortest possible time. Methanol may be used for sample preparation but can lead to esterification artifacts during GC-MS analysis if not handled carefully.

Q3: What are the known degradation pathways for this compound?

In vitro metabolism studies of this compound have identified hydroxylation and N-dealkylation as the primary metabolic degradation pathways.[2] The most abundant metabolite observed is a product of hydroxylation on the cyclohexane ring.[2] While these are metabolic pathways, they can indicate potential sites of chemical instability. Forced degradation studies on similar synthetic cannabinoids suggest that hydrolysis (under acidic or basic conditions), oxidation, and exposure to high temperatures can also lead to degradation.

Q4: How does temperature affect the stability of this compound?

While specific quantitative data for this compound is limited, studies on other synthetic cannabinoids show significant degradation at room temperature (22°C) and refrigerated conditions (4°C) over weeks to months.[3] For optimal stability, frozen storage (-20°C) is strongly recommended, as it has been shown to preserve many synthetic cannabinoids for extended periods.[3]

Q5: Is this compound sensitive to light?

Q6: Does the type of storage container matter?

Yes, the container material can significantly impact the stability of this compound, primarily due to adsorption. Studies on other synthetic cannabinoids have shown that significant amounts of the compound can be lost due to adsorption to the surface of polypropylene tubes, especially at room temperature. Borosilicate glass vials are generally recommended to minimize this issue. If polypropylene tubes must be used, storing them at 4°C or below can help reduce adsorptive losses.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations in experimental results.

This is a common issue that can arise from compound instability or handling procedures.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that this compound has been stored at -20°C as a solid. If stored in solution, check the solvent used and the storage temperature and duration.

  • Check Container Type: If you are using polypropylene tubes for storing solutions or for sample preparation, consider switching to borosilicate glass vials to minimize adsorption.

  • Solvent Effects: Ensure the solvent used is compatible with your experimental setup and has not caused precipitation of this compound. This compound has good solubility in DMSO and DMF, but lower solubility in ethanol and is practically insoluble in PBS (pH 7.2).

  • Perform a Fresh Dilution: Prepare a fresh stock solution from the solid compound to rule out degradation of your working solutions.

Logical Relationship Diagram: Troubleshooting Inconsistent Concentrations

start Inconsistent/Low Concentration Observed storage Verify Storage Conditions (-20°C, solid form) start->storage container Check Container Material (Glass vs. Polypropylene) storage->container If storage is correct solvent Assess Solvent Compatibility and Sample Precipitation container->solvent If container is appropriate fresh_dilution Prepare Fresh Stock Solution solvent->fresh_dilution If solvent is compatible end Problem Resolved fresh_dilution->end

Caption: Troubleshooting workflow for inconsistent this compound concentrations.

Issue 2: Appearance of unknown peaks in chromatograms.

The presence of unexpected peaks in your analytical data (e.g., HPLC, GC-MS) could indicate the presence of degradation products.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Prepare and analyze a fresh sample of this compound to confirm that the unknown peaks are not present in the fresh stock.

  • Consider Potential Degradants: Based on known degradation pathways, the unknown peaks could be hydroxylated or N-dealkylated forms of this compound.

  • Review Analytical Method: If using GC-MS, be aware that high inlet temperatures can cause thermal degradation of cannabinoids. Consider using a lower inlet temperature or a derivatization step. For HPLC, ensure your method is stability-indicating.

  • Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study on a sample of this compound (e.g., by exposing it to mild acid, base, or oxidative conditions) and compare the resulting chromatogram to your experimental sample.

Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMF~3 mg/mL
DMSO~10 mg/mL
Ethanol~1 mg/mL
PBS (pH 7.2)Insoluble

Table 2: Stability of Synthetic Cannabinoids Under Various Storage Conditions (General Data)

Compound ClassStorage ConditionDurationStability
Synthetic Cannabinoids-20°C (Frozen)MonthsGenerally Stable
Synthetic Cannabinoids4°C (Refrigerated)Weeks to MonthsVariable, degradation observed
Synthetic CannabinoidsRoom TemperatureDays to WeeksSignificant degradation likely

Note: This table represents general stability trends for synthetic cannabinoids and may not be specific to this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis (Adapted from general cannabinoid methods)

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • A gradient elution is recommended to ensure separation of the parent compound from more polar degradation products. A starting point could be:

    • 0-2 min: 70% B

    • 2-15 min: Gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-22 min: Return to 70% B

    • 22-25 min: Re-equilibration at 70% B

  • Flow rate: 1.0 mL/min

3. Detection:

  • UV detection at 222 nm, which is the λmax for this compound.

4. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample through a 0.22 µm filter before injection.

5. Method Validation:

  • To validate the method as stability-indicating, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.

Experimental Workflow Diagram: Stability-Indicating HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_solid Weigh Solid this compound dissolve Dissolve in Mobile Phase (e.g., Acetonitrile) prep_solid->dissolve filter Filter with 0.22 µm filter dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/Water + 0.1% Formic Acid) inject->gradient detect UV Detection at 222 nm gradient->detect forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) detect->forced_degradation peak_resolution Assess Peak Resolution of Degradants from Parent forced_degradation->peak_resolution

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Assessing Adsorption to Container Surfaces

This protocol helps determine the extent of this compound loss due to adsorption to different container materials.

1. Materials:

  • This compound stock solution in a suitable solvent (e.g., methanol).

  • Borosilicate glass vials.

  • Polypropylene vials.

2. Procedure:

  • Prepare a series of identical dilutions of this compound in both glass and polypropylene vials.

  • Prepare a control sample in a glass vial for immediate analysis (T=0).

  • Store the remaining vials at the desired temperature (e.g., room temperature and 4°C).

  • At specified time points (e.g., 1, 4, 24, 48 hours), remove one vial of each material from each temperature condition.

  • Analyze the concentration of this compound in each vial using a validated analytical method (e.g., the HPLC-UV method described above).

3. Data Analysis:

  • Calculate the percentage recovery of this compound for each container type at each time point and temperature, relative to the T=0 control.

  • A significant decrease in recovery in the polypropylene vials compared to the glass vials would indicate adsorption.

References

Technical Support Center: CH-Fubiata Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CH-Fubiata.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is typically synthesized in a two-step process. The first step involves the N-alkylation of the indole-3-acetic acid nitrogen with 4-fluorobenzyl bromide. The second step is an amide coupling reaction between the resulting 1-(4-fluorobenzyl)-indole-3-acetic acid and cyclohexylamine, often facilitated by a coupling agent.

Q2: What are the most common impurities observed in this compound synthesis?

A2: Common impurities can arise from incomplete reactions or side reactions. These may include unreacted starting materials such as 1-(4-fluorobenzyl)-indole-3-acetic acid and cyclohexylamine. Byproducts from the coupling agent, such as dicyclohexylurea (DCU) if DCC is used, are also common. Additionally, side products from the degradation of starting materials or the product itself can be present.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system with a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly employed. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.

Q4: What analytical techniques are recommended for purity assessment of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide information about impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete amide coupling reaction.- Ensure all reactants and solvents are anhydrous.- Increase the reaction time or temperature.- Use a more efficient coupling agent (e.g., HATU, HBTU).- Check the purity of starting materials.
Poor N-alkylation of indole-3-acetic acid.- Use a stronger base for the N-alkylation step (e.g., NaH).- Ensure the 4-fluorobenzyl bromide is of high purity.
Presence of unreacted 1-(4-fluorobenzyl)-indole-3-acetic acid Insufficient amount of coupling agent or cyclohexylamine.- Use a slight excess (1.1-1.2 equivalents) of the coupling agent and cyclohexylamine.- Monitor the reaction by TLC or LC-MS to ensure complete consumption of the carboxylic acid.
Presence of dicyclohexylurea (DCU) precipitate in the product (when using DCC) DCU is a byproduct of the DCC coupling reaction.- Most of the DCU can be removed by filtration as it is poorly soluble in many organic solvents.- Further purification by column chromatography is necessary to remove residual DCU.
Product appears discolored (yellow or brown) Degradation of the indole moiety or presence of chromophoric impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protect the reaction from light.- Purify the product by column chromatography followed by recrystallization. Activated carbon treatment can also be considered.
Multiple spots on TLC after purification Co-eluting impurities or product degradation on silica gel.- Optimize the mobile phase for better separation.- Consider using a different stationary phase for chromatography (e.g., alumina).- Check the stability of the compound on silica gel by spotting a solution and letting it sit for some time before eluting.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorobenzyl)-indole-3-acetic acid
  • Materials: Indole-3-acetic acid, Sodium Hydride (NaH) (60% dispersion in mineral oil), 4-fluorobenzyl bromide, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of indole-3-acetic acid (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 4-fluorobenzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Amide Coupling)
  • Materials: 1-(4-fluorobenzyl)-indole-3-acetic acid, Cyclohexylamine, N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), Hydroxybenzotriazole (HOBt) (if using DCC), Diisopropylethylamine (DIPEA) (if using HATU), Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure (using DCC/HOBt):

    • Dissolve 1-(4-fluorobenzyl)-indole-3-acetic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

    • Add cyclohexylamine (1.1 eq.) to the solution.

    • Cool the mixture to 0 °C and add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.

  • Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.

  • GC Conditions:

    • Column: Agilent J&W DB-1 (or equivalent), 12 m x 200 µm x 0.33 µm.

    • Carrier Gas: Helium at a constant flow of 1.46 mL/min.

    • Inlet Temperature: 265 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Transfer Line Temperature: 300 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Visualizations

CH_Fubiata_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 IAA Indole-3-acetic acid Intermediate 1-(4-fluorobenzyl)- indole-3-acetic acid IAA:e->Intermediate:w N-Alkylation NaH NaH, DMF F_BzBr 4-Fluorobenzyl bromide CHFubiata This compound Intermediate:e->CHFubiata:w Cyclohexylamine Cyclohexylamine Coupling DCC, HOBt or HATU

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere purification Optimize Purification (Chromatography) check_reagents->purification check_conditions->purification check_atmosphere->purification recrystallize Recrystallize Product purification->recrystallize analyze Analyze Purity (HPLC, GC-MS) recrystallize->analyze

Technical Support Center: Enhancing Resolution in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "CH-Fubiata" is not a recognized designation for a specific product or technology in the field of chromatography. The following technical support guide has been created to address the core topic of enhancing resolution in a challenging and relevant area: Chiral Chromatography . The principles, troubleshooting guides, and protocols provided are based on established practices for this technique and will refer to a hypothetical polysaccharide-based chiral stationary phase (CSP) named "ChiralSep-X" for illustrative purposes.

Troubleshooting Guide: Common Resolution Issues in Chiral HPLC

This guide addresses frequent challenges encountered during the development and execution of chiral separation methods.

Q1: Why am I seeing no separation (co-elution) of my enantiomers on a new ChiralSep-X column?

A1: A complete lack of separation is a common starting point in chiral method development. Several factors could be the cause:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental issue may be that the ChiralSep-X phase does not offer the necessary stereospecific interactions for your analyte. Chiral recognition depends on forming transient diastereomeric complexes, and not all CSPs work for all molecules.[1][2][3]

  • Incorrect Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical.[4] If your analyte is not soluble or does not interact correctly in the chosen solvent system, no separation will occur.

  • Insufficient Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times, sometimes up to 1-2 hours, to ensure a stable baseline and consistent performance.[5]

Troubleshooting Steps:

  • Confirm System Suitability: Inject a standard compound known to resolve on the ChiralSep-X column to ensure the column is performing correctly.

  • Screen Different Mobile Phase Modes: If using normal-phase (e.g., hexane/isopropanol), switch to a reversed-phase (e.g., water/acetonitrile) or polar organic (e.g., acetonitrile/methanol) screen.

  • Screen Different CSPs: If different mobile phases fail, the selectivity of the ChiralSep-X phase is likely insufficient. Screening columns with different chiral selectors (e.g., amylose vs. cellulose derivatives) is the next logical step.

Q2: I have partial separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

A2: Achieving baseline resolution often requires fine-tuning the method. Selectivity is the most powerful factor for improving resolution in chiral separations.

  • Suboptimal Mobile Phase Composition: The type and ratio of the organic modifier (e.g., isopropanol vs. ethanol in normal phase) can dramatically impact selectivity.

  • Flow Rate is Too High: Chiral stationary phases often suffer from slow mass transfer. Reducing the flow rate can increase efficiency and, consequently, resolution. Optimal flow rates for 4.6 mm ID columns can be as low as 0.2 mL/min.

  • Temperature is Not Optimized: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures generally improve selectivity and resolution, but this is not universal.

Troubleshooting Steps:

  • Optimize the Organic Modifier: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 10% to 20% isopropanol in hexane). Also, test different alcohols (e.g., ethanol, n-propanol).

  • Reduce the Flow Rate: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min, then to 0.25 mL/min) and observe the effect on resolution.

  • Conduct a Temperature Study: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition. Be aware that in some cases, increasing temperature can improve resolution or even reverse the elution order.

Q3: My peaks are broad or tailing. What can I do to improve peak shape?

A3: Poor peak shape degrades resolution and complicates quantification.

  • Secondary Interactions: Acidic or basic analytes can exhibit secondary interactions with the stationary phase, leading to tailing.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: Irreversibly adsorbed sample components can damage the stationary phase over time, affecting performance.

Troubleshooting Steps:

  • Use Mobile Phase Additives: For acidic analytes, add a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) to the mobile phase. For basic analytes, use a basic additive like diethylamine (DEA) (e.g., 0.1%).

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase itself.

  • Implement Column Washing: If contamination is suspected, wash the column with a strong, compatible solvent. For polysaccharide columns, 100% ethanol is often effective. Always use a guard column to protect the analytical column.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right starting column and mobile phase for a new chiral compound? A4: The selection of a chiral stationary phase (CSP) is largely empirical. A highly effective strategy is to perform a column screening study. This involves testing your analyte on a set of complementary columns (e.g., several polysaccharide-based columns with different selectors) using a standardized set of mobile phases (normal phase, reversed phase, and polar organic). This approach maximizes the chance of finding initial separation conditions.

Q5: Can I use gradient elution in chiral chromatography? A5: While possible, isocratic elution is far more common and generally recommended for chiral separations. The reason is that the retention of enantiomers is chemically identical; separation relies on subtle differences in 3D interaction with the CSP, which are best maintained under stable mobile phase conditions. Gradients are typically not necessary and can complicate method optimization.

Q6: What is the impact of temperature on chiral separations? A6: Temperature is a critical parameter that influences the thermodynamics of the interaction between the enantiomers and the CSP. Generally, decreasing the temperature enhances the weak bonding forces responsible for chiral recognition, often leading to better selectivity and resolution. However, the effect can be complex; in some cases, higher temperatures improve peak efficiency, and occasionally, a reversal of elution order can be observed. Therefore, temperature should be carefully controlled and optimized during method development.

Q7: My resolution changes between different batches of solvent. Why? A7: Chiral separations, particularly in normal-phase mode, can be highly sensitive to trace amounts of water or other impurities in solvents like hexane or isopropanol. These impurities can alter the hydration state of the stationary phase and affect chiral recognition. Always use high-purity, HPLC-grade solvents and consider solvents from the same batch for critical analyses to ensure reproducibility.

Data Presentation

Table 1: Effect of Chromatographic Parameters on Chiral Resolution (Rs)

ParameterChangeTypical Effect on Retention TimeTypical Effect on Resolution (Rs)Notes
Flow Rate DecreaseIncreasesOften IncreasesImproves efficiency by reducing mass transfer limitations.
Temperature DecreaseIncreasesGenerally IncreasesEnhances the stability of transient diastereomeric complexes.
% Organic Modifier IncreaseDecreasesCompound DependentCan increase or decrease selectivity; must be optimized.
Modifier Type Change Alcohol (e.g., IPA to EtOH)VariesCan Drastically ChangeDifferent alcohols have different hydrogen bonding capabilities.
Additive (Acid/Base) Add 0.1%VariesCan IncreaseImproves peak shape for ionizable compounds, enhancing Rs.

Experimental Protocols

Protocol 1: Generic Screening Protocol for a New Chiral Compound on ChiralSep-X

Objective: To rapidly determine if the ChiralSep-X column has potential for separating a new pair of enantiomers and to identify the most promising mobile phase mode.

Materials:

  • ChiralSep-X Column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC System with UV Detector

  • Racemic standard of the analyte (~1 mg/mL)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

Methodology:

  • Sample Preparation: Dissolve the racemic analyte in a suitable solvent (ideally the mobile phase) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Column Installation and Equilibration: Install the ChiralSep-X column. Equilibrate the column with the first mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Screening Injections: Perform the following isocratic injections. If the analyte is acidic or basic, repeat the relevant screens with the addition of 0.1% of the appropriate additive (TFA for acids, DEA for bases).

    • Normal Phase 1 (NP1): 90:10 n-Hexane / IPA

    • Normal Phase 2 (NP2): 90:10 n-Hexane / EtOH

    • Reversed Phase (RP): 50:50 ACN / Water

    • Polar Organic (PO): 100% MeOH

  • Data Analysis:

    • For each run, examine the chromatogram for any sign of peak splitting, shouldering, or partial separation.

    • A run is considered "promising" if any separation (even partial) is observed.

    • If a promising condition is found, proceed to the optimization protocol (Protocol 2). If no separation is observed under any condition, the ChiralSep-X column is likely unsuitable for this analyte.

Visualizations

G Troubleshooting Workflow for Poor Chiral Resolution start Start: Poor or No Resolution (Rs < 1.5) check_separation Is there any peak splitting or shouldering? start->check_separation optimize_params Optimize Mobile Phase & Flow Rate check_separation->optimize_params Yes screen_modes Screen Different Mobile Phase Modes (NP, RP, PO) check_separation->screen_modes No (Co-elution) temp_study Conduct Temperature Study (e.g., 15°C, 25°C, 40°C) optimize_params->temp_study check_shape Check Peak Shape temp_study->check_shape additives Add Mobile Phase Modifier (0.1% TFA or DEA) check_shape->additives Poor (Tailing/Fronting) success Resolution Achieved (Rs >= 1.5) check_shape->success Good additives->success screen_csps Screen Different CSPs (e.g., Amylose, Cellulose) screen_modes->screen_csps fail No Separation: Re-evaluate Strategy screen_csps->fail

Caption: A logical workflow for systematically troubleshooting poor resolution in chiral HPLC.

G Key Factors Influencing Chiral Recognition center Chiral Recognition (Enantioselectivity) csp Chiral Stationary Phase (e.g., Polysaccharide) csp->center Provides 3D interaction sites mobile_phase Mobile Phase Composition (Solvents & Additives) mobile_phase->center Modulates interactions analyte Analyte Structure (Functional Groups) analyte->center Interacts with CSP temp Temperature temp->center Affects interaction thermodynamics

Caption: The interplay of key factors that govern separation in chiral chromatography.

References

Reducing background noise in CH-Fubiata detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise during the detection of CH-Fubiata and other synthetic cannabinoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High background noise in an immunoassay can obscure results and lead to inaccurate quantification of the target analyte.[1][2] This section addresses common causes and provides step-by-step troubleshooting solutions.

Q1: What are the primary causes of high background noise in immunoassays for detecting small molecules like this compound?

High background is often a result of several factors, including:

  • Non-specific binding: Antibodies may bind to unintended proteins or to the surface of the assay plate.[1][3]

  • Insufficient blocking: If all non-specific binding sites on the plate are not blocked, antibodies can adhere to these sites, causing a high background signal.[3]

  • Improper antibody concentrations: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.

  • Inadequate washing: Insufficient washing can leave unbound antibodies in the wells, contributing to the background signal.

  • Cross-reactivity: The antibodies may recognize and bind to other molecules with similar structures to this compound.

  • Contaminated reagents or samples: Poor quality water, contaminated buffers, or particulates in the samples can all contribute to high background.

  • Suboptimal incubation times and temperatures: Both time and temperature can affect the binding kinetics of antibodies and contribute to background noise.

Q2: How can I systematically troubleshoot the source of high background in my this compound detection assay?

A systematic approach is the most effective way to identify and resolve the source of high background. The following workflow is recommended:

Troubleshooting_Workflow start High Background Detected wash Step 1: Evaluate Washing Protocol start->wash block Step 2: Assess Blocking Efficacy wash->block antibody Step 3: Optimize Antibody Concentrations block->antibody incubation Step 4: Check Incubation Parameters antibody->incubation reagents Step 5: Verify Reagent & Sample Quality incubation->reagents end Background Reduced reagents->end

A systematic workflow for troubleshooting high background noise.

Troubleshooting Guide

Issue 1: Inadequate Washing

Insufficient washing is a common reason for high background, as it fails to remove unbound antibodies and other reagents.

Solutions:

  • Increase Wash Cycles and Volume: If you are currently performing three wash cycles, consider increasing to four or five. Ensure the wash volume is sufficient to fill the wells completely; 300 µL is a common standard.

  • Optimize Wash Buffer Composition: The inclusion of a mild detergent, such as Tween 20 (typically at 0.05-0.1%), in your wash buffer can help to reduce non-specific binding.

  • Ensure Thorough Aspiration: Make sure that all the wash buffer is removed from the wells after each wash step. Residual buffer can dilute the subsequent reagents and lead to higher background.

Issue 2: Insufficient Blocking

The purpose of the blocking buffer is to bind to all unsaturated surfaces on the plate, thereby preventing the non-specific binding of antibodies.

Solutions:

  • Optimize Blocking Agent and Concentration: The most common blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk. If you are experiencing high background with one, try switching to the other. For phosphoprotein detection, BSA is generally preferred as milk contains phosphoproteins that can cause interference.

  • Increase Blocking Time and/or Temperature: Increasing the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.

  • Use a Commercial Blocking Buffer: Several optimized commercial blocking buffers are available that may provide better results than homemade solutions.

Blocking Agent Typical Concentration Notes
Non-fat Dry Milk3-5% (w/v) in TBS or PBSCost-effective. Not recommended for biotin-avidin systems or when using phospho-specific antibodies.
Bovine Serum Albumin (BSA)1-5% (w/v) in TBS or PBSGenerally effective and a good choice for biotin-avidin systems.
Normal Serum5-10%Use serum from the same species as the secondary antibody was raised in.
Fish Gelatin0.1-0.5%Less likely to cross-react with mammalian antibodies.
Commercial BlockersVariesFormulations are optimized to reduce non-specific interactions and stabilize antibodies.
Issue 3: Improper Antibody Concentrations

Using antibody concentrations that are too high is a frequent cause of high background.

Solutions:

  • Titrate Your Antibodies: The optimal concentration for both the primary and secondary antibodies should be determined experimentally by performing a titration. This involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio.

  • Run a Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody, run a control experiment where the primary antibody is omitted. If you still see a high background, the issue is with your secondary antibody or blocking procedure.

Antibody_Titration cluster_0 Primary Antibody Titration cluster_1 Secondary Antibody Titration P_High High Concentration (e.g., 1:100) P_Mid Medium Concentration (e.g., 1:1000) P_Low Low Concentration (e.g., 1:10,000) Determine_Optimal Determine Optimal Signal-to-Noise Ratio P_Mid->Determine_Optimal S_High High Concentration (e.g., 1:1000) S_Mid Medium Concentration (e.g., 1:5000) S_Low Low Concentration (e.g., 1:20,000) S_Mid->Determine_Optimal

Titration of primary and secondary antibodies is crucial.
Issue 4: Suboptimal Incubation Times and Temperatures

Both the duration and temperature of incubation steps can significantly impact the binding kinetics of antibodies and contribute to background noise.

Solutions:

  • Shorten Incubation Times: If you are experiencing high background, try reducing the incubation times for your primary and/or secondary antibodies.

  • Lower Incubation Temperature: Performing incubations at 4°C (overnight for primary antibody) instead of room temperature can decrease non-specific binding.

  • Maintain Consistent Temperatures: Temperature fluctuations during incubation can lead to variability and increased background. Using a calibrated incubator is recommended.

Issue 5: Reagent and Sample Quality

The quality of your reagents and samples is critical for a successful immunoassay.

Solutions:

  • Use High-Quality Water: Ensure that the water used to prepare buffers and reagents is of high purity (e.g., distilled, deionized). Poor water quality can be a source of contamination.

  • Prepare Buffers Fresh: It is best to prepare wash and blocking buffers fresh for each experiment.

  • Proper Sample Handling: Avoid repeated freeze-thaw cycles of your samples. Centrifuge samples before adding them to the plate to remove any precipitates.

  • Address Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can cause non-specific binding. Diluting your samples may help to mitigate these effects.

Experimental Protocols

Protocol: Antibody Titration for Optimal Signal-to-Noise Ratio
  • Coat and Block the Plate: Coat the microtiter plate with the this compound conjugate or capture antibody as per your standard protocol. Block the plate to prevent non-specific binding.

  • Prepare Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in an appropriate diluent (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).

  • Incubate with Primary Antibody: Add the different dilutions of the primary antibody to the wells. Include a "no primary antibody" control. Incubate according to your protocol.

  • Wash: Wash the plate thoroughly.

  • Prepare Secondary Antibody Dilutions: Prepare a series of dilutions of your secondary antibody (e.g., 1:1000, 1:5000, 1:10,000, 1:20,000).

  • Incubate with Secondary Antibody: Add the secondary antibody dilutions to the wells.

  • Wash: Wash the plate thoroughly.

  • Develop and Read: Add the substrate and stop solution, then read the plate.

  • Analyze Results: Determine the antibody concentrations that give the highest signal for your positive controls while maintaining the lowest signal for your negative/background controls. This is your optimal signal-to-noise ratio.

References

Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Inconsistent Results

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting to prevent cells from settling.[1]

  • Pipetting Technique: Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.[1]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[1]

Q2: My results are not reproducible between experiments. What factors should I investigate?

Lack of inter-experiment reproducibility can be frustrating and costly. This issue often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.

Troubleshooting Steps:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are consistently passaged. Avoid using cells that are over-confluent.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.

Assay-Specific Issues: Tetrazolium-Based Assays (e.g., MTT, XTT)

Q3: My absorbance readings are too low in my MTT assay. What could be the cause?

Low absorbance readings in an MTT assay suggest insufficient formazan production, which can stem from several factors.

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment. For many cell lines, a density of 1,000 to 100,000 cells per well in a 96-well plate is a good starting range.

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.

  • Incomplete Solubilization of Formazan Crystals: The formazan crystals must be fully dissolved to get an accurate reading. Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.

Q4: I'm observing a high background signal in my MTT assay. What are the potential reasons?

A high background signal can be caused by contamination or interference from media components.

Troubleshooting Steps:

  • Microbial Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to false-positive signals. Visually inspect plates for any signs of contamination.

  • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.

  • Serum Interference: Components in serum can sometimes contribute to background LDH release or interfere with tetrazolium reduction. Using a serum-free medium during the assay incubation can mitigate this.

Assay-Specific Issues: LDH Cytotoxicity Assay

Q5: My LDH assay shows high background LDH release in the untreated control wells. Why is this happening?

High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.

Troubleshooting Steps:

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death.

  • Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity. It's recommended to test the serum for LDH activity or reduce the serum concentration during the assay.

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Handle cells gently.

Q6: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy?

This discrepancy can arise if the assay is performed at a time point before significant LDH has been released or if the test compound inhibits the LDH enzyme itself.

Troubleshooting Steps:

  • Timing of Assay: LDH is released during late-stage apoptosis or necrosis. If the compound induces a slow cell death process, you may need to extend the treatment duration.

  • Enzyme Inhibition: The test compound may be inhibiting the LDH enzyme. Check for this by adding the compound to the positive control (lysed cells) and see if the signal is reduced.

Assay-Specific Issues: ATP-Based Assays

Q7: My ATP-based viability assay is giving very low or no signal. What could be the problem?

Low signal in an ATP assay indicates a low level of cellular ATP, which could be due to low cell numbers, rapid ATP degradation, or inefficient cell lysis.

Troubleshooting Steps:

  • Cell Number: Ensure a sufficient number of viable cells are present to generate a detectable signal.

  • ATP Degradation: ATP is a labile molecule. After cell lysis, ATPases can rapidly degrade it. Ensure the lysis buffer provided with the kit effectively inactivates these enzymes. Work quickly and keep samples on ice if possible.

Compound-Related Issues

Q8: My test compound is colored and is interfering with my colorimetric assay. How can I correct for this?

Colored compounds can absorb light at the same wavelength as the assay's chromophore, leading to inaccurate results.

Solution:

  • Include a "Compound Only" Control: Prepare wells with the same concentrations of your compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic absorbance.

Q9: My compound is precipitating in the culture medium. What should I do?

Compound precipitation leads to inconsistent dosing and can interfere with optical readings.

Troubleshooting Steps:

  • Check Solubility: Determine the solubility limit of your compound in the culture medium.

  • Use a Suitable Solvent: DMSO is a common solvent, but its final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Gentle Mixing: Ensure the compound is well-mixed in the medium before adding it to the cells.

Quantitative Data Summary

Table 1: General Troubleshooting Parameters for Cytotoxicity Assays
ParameterIssuePotential CauseRecommended Action
Cell Seeding Density Absorbance too lowToo few cells.Increase cell number; perform a titration to find the optimal density.
Absorbance plateausToo many cells, leading to over-confluency or reagent limitation.Decrease cell number to ensure cells are in a logarithmic growth phase.
Incubation Time Low signalInsufficient time for the reaction to occur (e.g., formazan formation, LDH release).Increase incubation time; perform a time-course experiment to optimize.
Solvent Concentration High cell death in controlsSolvent (e.g., DMSO) is at a toxic concentration.Keep final solvent concentration low (e.g., <0.5% DMSO).
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
Cell Line TypeGeneral Seeding Density (cells/well)Notes
Leukemic Cell Lines 50,000 - 100,000Suspension cells may require higher densities.
Solid Tumor Adherent Lines 10,000 - 150,000Density is highly dependent on the growth rate of the specific cell line.
Fibroblasts (e.g., NIH/3T3) 10,000 - 30,000These cells can proliferate rapidly.

Note: These are general guidelines. The optimal seeding density must be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol: Determining Optimal Cell Seeding Density

This protocol is essential for ensuring that your assay results are within a linear and reproducible range.

  • Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Prepare a single-cell suspension in the appropriate culture medium.

  • Create Serial Dilutions: Make a series of 2-fold serial dilutions of your cell suspension. A typical range to test for a 96-well plate is from 1,000 to 100,000 cells per well.

  • Seed the Plate: Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate. Include "medium only" wells as a blank control.

  • Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT, LDH) according to the manufacturer's protocol.

  • Analyze Data: Plot the absorbance (or other readout) versus the number of cells seeded. Identify the linear range of the curve. The optimal seeding density for your experiments should fall within this linear range.

Protocol: General MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of your test compound. Include appropriate vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 0.5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells 1. Seed Cells at Optimal Density adhere 2. Allow Adhesion (Overnight) seed_cells->adhere add_compound 3. Add Test Compound adhere->add_compound incubate_treatment 4. Incubate (e.g., 24-72h) add_compound->incubate_treatment add_reagent 5. Add Assay Reagent (MTT, LDH, etc.) incubate_treatment->add_reagent incubate_assay 6. Incubate (Reagent-specific time) add_reagent->incubate_assay solubilize 7. Solubilize (if needed, e.g., MTT) incubate_assay->solubilize read_plate 8. Read Plate (Absorbance, Fluorescence, etc.) solubilize->read_plate

Caption: A generalized workflow for performing a typical cytotoxicity assay.

troubleshooting_logic Troubleshooting Logic for High Variability start High Variability in Replicates? check_seeding Is cell seeding uniform? start->check_seeding check_pipetting Is pipetting consistent? check_seeding->check_pipetting Yes solution_seeding Solution: Ensure homogeneous cell suspension. check_seeding->solution_seeding No check_edge Are edge effects mitigated? check_pipetting->check_edge Yes solution_pipetting Solution: Use calibrated pipettes; practice consistent technique. check_pipetting->solution_pipetting No solution_edge Solution: Avoid using outer wells for data. check_edge->solution_edge No end_node Problem Resolved check_edge->end_node Yes solution_seeding->check_pipetting solution_pipetting->check_edge solution_edge->end_node

Caption: A decision tree for troubleshooting high variability in assay replicates.

mtt_pathway MTT Assay Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Uptake by cells Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction Solvent Solubilizing Agent (e.g., DMSO) Formazan->Solvent Addition of Solution Purple Solution Solvent->Solution Dissolves to form Readout Measure Absorbance (~570nm) Solution->Readout

Caption: The biochemical pathway underlying the MTT cell viability assay.

References

Validation & Comparative

A Comparative Analysis of the Potency of CH-Fubiata and ADB-FUBIATA

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Applications

This guide provides a detailed comparison of the synthetic cannabinoids CH-Fubiata and ADB-FUBIATA, focusing on their potency and receptor interaction profiles. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and pathway visualizations to support further investigation.

Introduction

This compound and ADB-FUBIATA are synthetic cannabinoid receptor agonists (SCRAs) that have emerged in recent years.[1][2] Like many SCRAs, they were developed to interact with the cannabinoid receptors, primarily the CB1 and CB2 receptors, which are key components of the endocannabinoid system. These compounds appeared on the recreational drug market following a class-wide ban on many SCRA structural classes by China in 2021.[1][3] Both this compound and ADB-FUBIATA feature a modified acetamide linker structure, likely designed to circumvent existing legislation.[3] Understanding the potency and efficacy of these novel compounds is critical for forensic identification, pharmacological research, and assessing their potential physiological and toxicological effects.

ADB-FUBIATA is structurally related to ADB-FUBICA but is distinguished by an additional methylene group in its linker region. This compound is also structurally similar, belonging to the same "-iata" analogue series. This guide synthesizes the available experimental data on their interaction with cannabinoid receptors.

Quantitative Comparison of Receptor Potency and Efficacy

The primary mechanism of action for these compounds is the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Potency is typically measured by the half-maximal effective concentration (EC50), which indicates the concentration of a ligand required to elicit 50% of its maximal response. A lower EC50 value signifies higher potency. Efficacy (Emax) refers to the maximum response a ligand can produce, often expressed relative to a standard reference agonist like CP55,940.

Currently, detailed pharmacological data for this compound is limited in the available scientific literature. However, robust experimental data exists for ADB-FUBIATA.

Table 1: Cannabinoid Receptor Activity Profile of ADB-FUBIATA

Compound Receptor Potency (EC50) Efficacy (Emax) Assay Type Reference Compound
ADB-FUBIATA hCB1 635 nM 141% β-arrestin2 Recruitment CP55,940

| ADB-FUBIATA | hCB2 | Almost no activity | - | β-arrestin2 Recruitment | CP55,940 |

Data sourced from Deventer et al. (2022).

The data clearly indicates that ADB-FUBIATA is a selective and full agonist at the CB1 receptor, with an efficacy exceeding that of the reference agonist CP55,940. Conversely, it shows almost no activity at the CB2 receptor, demonstrating significant receptor selectivity. This profile is notably different from its close structural relative, ADB-FUBICA, which is a potent and efficacious agonist at both CB1 and CB2 receptors. The lower potency of ADB-FUBIATA (EC50 of 635 nM) compared to highly potent SCRAs like ADB-FUBINACA (EC50 of 1.2 nM at CB1) is a critical distinction.

While quantitative potency data for this compound is not yet published, its structural similarity to ADB-FUBIATA suggests it may also function as a cannabinoid agonist, though its specific activity and potency remain undetermined.

Experimental Protocols

The data for ADB-FUBIATA was generated using a β-arrestin2 recruitment assay. This is a common method for studying GPCR activation, as β-arrestin2 recruitment is a key step in the signaling cascade following receptor agonism.

Protocol: β-Arrestin2 Recruitment Assay (NanoLuc Binary Technology)

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions. The cells are then transfected with plasmids encoding for the human cannabinoid receptor (hCB1 or hCB2) fused to a small NanoLuc luciferase fragment (SmBiT) and β-arrestin2 fused to the large NanoLuc fragment (LgBiT).

  • Compound Preparation: An analytical standard of the test compound (e.g., ADB-FUBIATA) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to generate a range of concentrations for testing.

  • Assay Procedure:

    • Transfected cells are harvested and seeded into microplates.

    • The cells are exposed to the various concentrations of the test compound. A reference agonist (e.g., CP55,940) and a vehicle control are run in parallel.

    • Upon agonist binding to the CB receptor, the receptor changes conformation, leading to the recruitment of β-arrestin2. This brings the LgBiT and SmBiT fragments of NanoLuc luciferase into close proximity, reconstituting the active enzyme.

  • Signal Detection: A substrate for the NanoLuc enzyme is added to the wells. The reconstituted enzyme catalyzes a luminescent reaction. The light output is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the degree of β-arrestin2 recruitment. The data is plotted as a dose-response curve (luminescence vs. log[compound concentration]). The EC50 and Emax values are calculated from this curve using non-linear regression analysis. Efficacy (Emax) is typically expressed as a percentage of the maximal response induced by the reference agonist.

This protocol is a generalized representation based on methodologies described for evaluating SCRAs.

G start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A Cell Transfection (HEK-293 with CB-SmBiT & β-arrestin2-LgBiT) B Cell Seeding into Microplates A->B D Add Compound to Cells B->D C Prepare Compound Dilution Series C->D E Agonist Binding to CB Receptor D->E Incubation F β-arrestin2 Recruitment E->F G LgBiT & SmBiT Proximity (Enzyme Reconstitution) F->G H Add Luciferase Substrate G->H I Measure Luminescence H->I J Data Analysis (Dose-Response Curve) I->J K Calculate EC50 / Emax J->K

Caption: Workflow for a β-arrestin2 recruitment assay to measure cannabinoid receptor activation.

Signaling Pathway

The interaction of ADB-FUBIATA with the CB1 receptor initiates a G-protein-mediated signaling cascade. As a GPCR, the CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. The recruitment of β-arrestin is another key consequence of receptor activation, leading to receptor desensitization and internalization, as well as initiating separate, G-protein-independent signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling receptor receptor ligand ligand protein protein effector effector pathway pathway L ADB-FUBIATA (Agonist) R CB1 Receptor L->R Binds G Gi/o Protein R->G Activates Arrestin β-arrestin Recruitment R->Arrestin Promotes AC Adenylyl Cyclase G->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway for CB1 receptor activation by an agonist like ADB-FUBIATA.

Conclusion

The available data demonstrates that ADB-FUBIATA is a potent, full, and selective agonist for the human CB1 cannabinoid receptor, with negligible action at the CB2 receptor. Its potency (EC50 = 635 nM) is modest compared to some earlier generations of SCRAs. The introduction of an acetamide linker in ADB-FUBIATA and this compound represents a structural evolution in SCRA design, leading to distinct pharmacological profiles. While the potency of this compound remains to be experimentally determined, its structural similarity to ADB-FUBIATA provides a basis for continued investigation. Further research is required to fully characterize the pharmacology, metabolism, and toxicology of this compound to provide a complete comparative profile.

References

A Comparative Metabolic Profiling of CH-Fubiata and CH-PIATA for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical drug development and forensic toxicology, a thorough understanding of the metabolic fate of novel psychoactive substances is paramount. This guide provides a comparative metabolic profiling of two emerging synthetic cannabinoids, CH-Fubiata and CH-PIATA. Both compounds have been identified in the recreational drug market and present analytical challenges due to their structural novelty.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their metabolic pathways, supported by experimental data, to aid in the development of reliable detection methods and to understand their potential toxicological profiles.

Introduction to this compound and CH-PIATA

This compound and CH-PIATA are synthetic cannabinoids characterized by an acetamide linker, a structural feature likely introduced to circumvent existing legislation targeting traditional indole carboxamide scaffolds. While structurally similar, variations in their substituent groups lead to distinct metabolic profiles. Understanding these differences is crucial for forensic analysis and for predicting their pharmacological and toxicological effects.

This compound (N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide) is a synthetic cannabinoid with a cyclohexyl head group and a 4-fluorobenzyl tail. Little is known about its specific activity, potency, or toxicity.

CH-PIATA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide), also known as CH-PIACA, features a cyclohexyl head group and a pentyl tail. It has been detected in seized materials in Europe and the United States. In vitro studies have shown it to have weak activity at both CB1 and CB2 cannabinoid receptors.

Comparative Metabolic Data

The primary metabolic transformations for both this compound and CH-PIATA involve Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions include hydroxylation, N-dealkylation, and ketone formation. The following tables summarize the major metabolites identified in in vitro studies using human liver microsomes (HLM).

Metabolite ID Metabolic Reaction Position of Modification Relative Abundance (Peak Area)
CF15MonohydroxylationCyclohexaneMost abundant
This compound-1MonohydroxylationIndazole ringMajor metabolite
This compound-3N-dealkylation-Significant abundance
This compound-4MonohydroxylationCyclohexaneSignificant abundance
This compound-5Dihydroxylation-Identified

Table 1: Major Metabolites of this compound Identified in Human Liver Microsomes.

Metabolite ID Metabolic Reaction Position of Modification Relative Abundance (Peak Area)
CP9MonohydroxylationPentaneMost abundant
M1.8MonohydroxylationIndole core or methylene spacerSuggested as a reliable marker
M3.1Carboxylic acid formationN-pentyl side chainSuggested as a reliable marker
M5.1Degradation of N-pentyl side chainN-propionic acid metaboliteTentatively identified, suggested as a reliable marker
-Ketone formation-Identified
-N-dealkylation-Identified

Table 2: Major Metabolites of CH-PIATA Identified in Human Liver Microsomes.

Experimental Protocols

The metabolic profiling of this compound and CH-PIATA was primarily conducted using in vitro models with human liver microsomes (HLM), followed by analysis with advanced mass spectrometry techniques.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines the general procedure for assessing the Phase I metabolism of xenobiotics.

1. Reagents and Materials:

  • This compound and CH-PIATA reference standards

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or methanol (for quenching the reaction)

  • Incubator capable of maintaining 37°C

  • Microcentrifuge tubes

2. Incubation Procedure:

  • A stock solution of the test compound (this compound or CH-PIATA) is prepared in a suitable solvent (e.g., methanol) at a concentration of 10 μmol/L.

  • In a microcentrifuge tube, the following are combined:

    • Phosphate buffer

    • Pooled human liver microsomes

    • The test compound stock solution

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • The incubation is carried out at 37°C for a specified time, typically 1 hour.

  • The reaction is terminated by adding a cold quenching solvent, such as acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

  • The samples are then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the parent compound and its metabolites, is collected for analysis.

Metabolite Identification by LC-HRMS

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the analytical technique of choice for identifying and characterizing drug metabolites.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer.

  • A suitable reversed-phase C18 column.

2. Analytical Procedure:

  • The supernatant from the HLM incubation is injected into the LC-HRMS system.

  • The parent compound and its metabolites are separated on the C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • The separated compounds are then introduced into the mass spectrometer.

  • Data is acquired in both full-scan MS and tandem MS (MS/MS or product ion scan) modes.

    • Full-scan MS provides the accurate mass of the parent compound and its metabolites, allowing for the determination of their elemental composition.

    • Tandem MS involves fragmenting the ions of interest to obtain structural information, which helps in identifying the site of metabolic modification.

  • Metabolites are identified by comparing the mass spectra and retention times of the peaks in the sample to those of the parent compound and by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro metabolic profiling of drug candidates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis drug Test Compound (this compound or CH-PIATA) incubate Incubate at 37°C drug->incubate hlm Human Liver Microsomes hlm->incubate buffer Phosphate Buffer buffer->incubate nadph NADPH Regenerating System nadph->incubate Initiates Reaction quench Quench with Cold Solvent incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_hrms LC-HRMS Analysis supernatant->lc_hrms data_analysis Data Analysis & Metabolite ID lc_hrms->data_analysis

Caption: Workflow for in vitro metabolic profiling using human liver microsomes.

Metabolic Pathways

The metabolic pathways of this compound and CH-PIATA are dominated by oxidative transformations. The following diagrams depict the primary metabolic reactions observed for each compound.

ch_fubiata_metabolism cluster_metabolites Major Metabolites parent This compound m1 Monohydroxylated Metabolite (CF15) (on Cyclohexane) parent->m1 Hydroxylation m2 Monohydroxylated Metabolite (this compound-1) (on Indazole Ring) parent->m2 Hydroxylation m3 N-dealkylated Metabolite (this compound-3) parent->m3 N-dealkylation m4 Dihydroxylated Metabolite (this compound-5) m1->m4 Hydroxylation m2->m4 Hydroxylation

Caption: Primary metabolic pathways of this compound.

ch_piata_metabolism cluster_metabolites Major Metabolites parent CH-PIATA m1 Monohydroxylated Metabolite (CP9) (on Pentane) parent->m1 Hydroxylation m2 Monohydroxylated Metabolite (M1.8) (on Indole/Methylene) parent->m2 Hydroxylation m4 Ketone Metabolite parent->m4 Ketone Formation m5 N-dealkylated Metabolite parent->m5 N-dealkylation m3 Carboxylic Acid Metabolite (M3.1) m1->m3 Oxidation

Caption: Primary metabolic pathways of CH-PIATA.

Cannabinoid Receptor Signaling

As synthetic cannabinoids, this compound and CH-PIATA are presumed to exert their primary pharmacological effects through the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs).

cannabinoid_signaling ligand Synthetic Cannabinoid (e.g., this compound, CH-PIATA) receptor Cannabinoid Receptor (CB1/CB2) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Produces cellular_response Cellular Response camp->cellular_response Leads to ion_channel->cellular_response Leads to mapk->cellular_response Leads to

Caption: General signaling pathway of cannabinoid receptors.

References

In-vivo Effects of CH-Fubiata: A Comparative Guide Amidst a Research Gap

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the in-vivo physiological and behavioral effects of the synthetic cannabinoid CH-Fubiata. [1][2] To date, published research has primarily focused on its in-vitro metabolism and its identification in seized materials.[3][4][5] Consequently, a direct comparative analysis of this compound's in-vivo effects against other synthetic cannabinoids based on experimental data is not currently possible.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available in-vitro data for this compound. Furthermore, it presents a comparative summary of the well-documented in-vivo effects of other structurally related and widely studied synthetic cannabinoids. This information, coupled with a generalized experimental protocol, is intended to serve as a foundational resource for future in-vivo investigations into this compound.

In-vitro Metabolism of this compound

In-vitro studies using human liver microsomes have begun to elucidate the metabolic fate of this compound. The primary metabolic pathways identified are hydroxylation and N-dealkylation. One of the most abundant metabolites identified is CF15, which is hydroxylated at the cyclohexane moiety. This metabolite is recommended as a potential biomarker for urinalysis to confirm this compound consumption. The metabolism of this compound generally aligns with the known metabolic pathways of other synthetic cannabinoids.

Comparative In-vivo Effects of Other Synthetic Cannabinoids

While in-vivo data for this compound is absent, extensive research on other synthetic cannabinoids provides a framework for potential effects. The following table summarizes the in-vivo effects of several notable synthetic cannabinoids in rodent models. It is important to note that these compounds may differ significantly in potency and duration of action.

Synthetic CannabinoidAnimal ModelRoute of AdministrationObserved In-vivo EffectsReference(s)
JWH-018 Mice, RatsIntraperitoneal, InhalationPotent cannabinoid-like activity, including hypothermia, bradycardia, and psychoactive effects. Full agonist at both CB1 and CB2 receptors.
ADB-FUBINACA MiceIntraperitonealInduces classic cannabimimetic effects such as catalepsy, antinocception, hypothermia, and hypolocomotion. It is noted to have a short duration of action compared to THC.
AMB-FUBINACA Mice, RatsNot SpecifiedA full agonist of the CB1 receptor, leading to cardiovascular and neurological effects. It is reported to be significantly more potent than Δ9-THC. In-vivo, it potently substitutes for Δ9-THC in drug discrimination studies.
5F-MDMB-PINACA (5F-ADB) MiceNot SpecifiedMetabolized to active compounds that retain high affinity for CB1 receptors. Produces locomotor suppression, dose-dependent hypothermia, and analgesia.
ADB-FUBIATA Not Studied In-vivoN/AIn-vitro studies show it is a potent and selective CB1 receptor agonist with an efficacy of 141% relative to the reference compound CP55,940. It has almost no activity at the CB2 receptor.

Generalized Experimental Protocol for In-vivo Assessment of Novel Synthetic Cannabinoids

The following is a generalized protocol that can be adapted for the in-vivo characterization of novel synthetic cannabinoids like this compound in a rodent model.

Animals
  • Species: Male and female adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow for a sufficient acclimation period (e.g., at least 7 days) to the housing facility before the commencement of experiments.

Drug Preparation and Administration
  • Vehicle: A common vehicle for synthetic cannabinoids is a mixture of ethanol, Kolliphor RH 40, and saline. The final concentration of the organic solvents should be minimized.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies. Inhalation protocols can also be developed to mimic human routes of use.

  • Dose Range: A dose-response curve should be established, starting with low doses and escalating to determine the potency and efficacy of the compound.

Cannabinoid Tetrad Assessment

The "tetrad" is a battery of four tests commonly used to characterize the in-vivo effects of cannabinoids.

  • Hypothermia: Measure rectal temperature at baseline and at specified time points after drug administration using a digital thermometer.

  • Antinociception: Assess the analgesic effects using a tail-flick or hot-plate test. Measure the latency to a nociceptive response at baseline and post-injection.

  • Locomotor Activity: Quantify spontaneous locomotor activity in an open-field arena equipped with photobeams. Record activity for a defined period (e.g., 30-60 minutes).

  • Catalepsy: Measure the time an animal remains immobile in an unnatural posture (e.g., forepaws placed on an elevated bar).

Drug Discrimination Studies
  • Train animals to discriminate the novel synthetic cannabinoid from the vehicle in a two-lever operant conditioning chamber. This paradigm assesses the subjective effects of the drug.

Pharmacokinetic Analysis
  • Collect blood samples at various time points after drug administration to determine the pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) of the parent compound and its major metabolites.

Data Analysis
  • Use appropriate statistical methods (e.g., ANOVA, t-tests) to analyze the data and determine the significance of the observed effects. Calculate ED50 values for potency comparisons.

Visualizing Cannabinoid Signaling and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a general experimental workflow for the in-vivo assessment of synthetic cannabinoids.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to K_channel K+ Channel Ca_channel Ca2+ Channel SC Synthetic Cannabinoid SC->CB1_R Binds to G_protein->AC Inhibits G_protein->K_channel Opens G_protein->Ca_channel Closes MAPK MAPK Pathway G_protein->MAPK Activates PKA PKA cAMP->PKA Activates Gene_expression Gene Expression MAPK->Gene_expression Regulates

Canonical CB1 Receptor Signaling Pathway.

A Drug Preparation (this compound in Vehicle) D Drug Administration (e.g., Intraperitoneal Injection) A->D B Animal Acclimation C Baseline Measurements (Temp, Nociception, etc.) B->C C->D E In-vivo Assessments (Tetrad, Drug Discrimination) D->E F Pharmacokinetic Sampling (Blood Collection) D->F G Data Collection E->G F->G H Statistical Analysis G->H I Results & Interpretation H->I

Generalized Experimental Workflow for In-vivo Testing.

Conclusion and Future Directions

The emergence of novel synthetic cannabinoids like this compound presents a continuous challenge to public health and forensic sciences. While in-vitro metabolic data provides initial insights, a comprehensive understanding of the pharmacological and toxicological profile of this compound necessitates in-vivo research. The comparative data on other synthetic cannabinoids and the generalized experimental protocol provided in this guide offer a starting point for such investigations. Future in-vivo studies are crucial to determine the potency, efficacy, and potential adverse effects of this compound, thereby informing both the scientific community and public health officials.

References

Head-to-head comparison of CH-Fubiata and JWH-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoids CH-Fubiata and JWH-018, focusing on their chemical properties, mechanism of action, and available experimental data. While extensive research is available for JWH-018, a well-known synthetic cannabinoid, pharmacological data for the emerging compound this compound is limited in publicly accessible scientific literature.

Chemical Structure and Properties

A fundamental aspect of understanding the pharmacological profile of a compound is its chemical structure.

FeatureThis compoundJWH-018
IUPAC Name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide[1][2](Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone[1]
Synonyms CH-FUBIACAAM-678, 1-pentyl-3-(1-naphthoyl)indole[1]
Molecular Formula C23H25FN2O[1]C24H23NO
Molecular Weight 364.5 g/mol 341.45 g/mol
Chemical Class Indole-3-acetamideNaphthoylindole

Mechanism of Action and Receptor Binding

Quantitative Comparison of Receptor Binding and Potency

Quantitative data for this compound regarding its binding affinity (Ki) and potency (EC50) at cannabinoid receptors is not available in the reviewed literature. For JWH-018, multiple studies have characterized its interaction with CB1 and CB2 receptors.

ParameterJWH-018This compound
CB1 Receptor Affinity (Ki) 9.00 ± 5.00 nMData not available
CB2 Receptor Affinity (Ki) 2.94 ± 2.65 nMData not available
CB1 Receptor Potency (EC50) 102 nM (for human CB1 receptors)Data not available
CB2 Receptor Potency (EC50) 133 nM (for human CB2 receptors)Data not available

Signaling Pathways

The activation of CB1 and CB2 receptors by an agonist like JWH-018 initiates a cascade of intracellular events. A simplified representation of this signaling pathway is provided below. Due to the lack of experimental data, a corresponding diagram for this compound cannot be constructed.

G CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation JWH018 JWH-018 JWH018->CB1R Agonist Binding

Caption: Simplified signaling pathway of JWH-018 upon binding to cannabinoid receptors.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a compound to a receptor. This protocol is based on methodologies frequently cited in cannabinoid research.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., JWH-018 or this compound) for cannabinoid receptors (CB1 or CB2).

Materials:

  • Cell membranes expressing the receptor of interest (CB1 or CB2).

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

  • Test compound (JWH-018 or this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the cell membranes and radioligand to their optimal concentrations in assay buffer.

  • Assay Setup:

    • To the wells of the 96-well filter plate, add:

      • Assay buffer

      • Radioligand

      • Either assay buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Discussion and Conclusion

JWH-018 is a well-documented, potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy contribute to its pronounced psychoactive effects. In contrast, this compound is a more recent emergent synthetic cannabinoid for which there is a significant lack of pharmacological data in the public domain. While its chemical structure suggests potential activity at cannabinoid receptors, its binding affinity, potency, efficacy, and selectivity remain to be experimentally determined.

For researchers and drug development professionals, this data gap highlights the challenge posed by the continuous emergence of new psychoactive substances. The well-established profile of JWH-018 can serve as a benchmark for the characterization of new compounds like this compound. Future research should prioritize in vitro and in vivo studies to elucidate the pharmacological and toxicological profile of this compound to better understand its potential effects and risks.

References

A Comparative Guide to the Inter-Laboratory Validation of CH-Fubiata Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of the novel compound CH-Fubiata. As this compound progresses through the drug development pipeline, establishing a robust and reproducible analytical method is paramount for ensuring data integrity across multiple research sites and clinical trials. This document outlines the principles of inter-laboratory validation, presents comparative data from a simulated multi-site study, and provides detailed experimental protocols.

The objective of an inter-laboratory validation is to demonstrate that an analytical procedure is suitable for its intended purpose and to ensure that the method is transferable and yields comparable results when performed by different analysts in different laboratories.[1] Key performance characteristics evaluated during such a study typically include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, and robustness.[2][3]

Principles of Inter-Laboratory Validation

An inter-laboratory study, also known as a round-robin study, is the gold standard for assessing the reproducibility of an analytical method.[4] In this process, identical, homogenous samples are distributed to multiple laboratories for analysis. The resulting data is then statistically analyzed to determine the level of agreement between the participating sites.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, such as the ICH Q2(R1), that detail the requirements for the validation of analytical procedures.

A typical workflow for an inter-laboratory validation study begins with the development and single-laboratory validation of the analytical method. Once the method is deemed robust, a detailed protocol is disseminated to the participating laboratories along with the study samples. Each laboratory then performs the analysis, and the data is sent to a central location for statistical evaluation.

G cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Compilation & Analysis A Method Development B Single-Laboratory Validation A->B C Protocol Design B->C D Sample Preparation & Distribution C->D E Analysis at Lab 1 D->E F Analysis at Lab 2 D->F G Analysis at Lab 'n' D->G H Data Submission E->H F->H G->H I Statistical Analysis H->I J Validation Report I->J

Workflow of a typical inter-laboratory validation study.

Comparative Analysis of Quantification Methods

For the quantification of this compound in human plasma, two primary analytical techniques were evaluated in this simulated inter-laboratory study: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following tables summarize the performance characteristics from three independent laboratories.

Table 1: Inter-Laboratory Comparison of LC-MS/MS Method Performance
ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99920.99890.9995≥ 0.995
Range (ng/mL) 1 - 10001 - 10001 - 1000Defined by linearity
Accuracy (% Bias)
LQC (5 ng/mL)+2.5%-1.8%+3.1%Within ±15%
MQC (50 ng/mL)+1.7%+0.9%-2.3%Within ±15%
HQC (800 ng/mL)-3.2%-2.5%+1.4%Within ±15%
Precision (%RSD)
Intra-assay< 5%< 6%< 5%≤ 15%
Inter-assay< 7%< 8%< 6%≤ 15%
LLOQ (ng/mL) 111S/N ≥ 10
Recovery (%) 92.5%90.8%94.1%Consistent & reproducible
Table 2: Inter-Laboratory Comparison of HPLC-UV Method Performance
ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99750.99810.9979≥ 0.995
Range (µg/mL) 0.1 - 1000.1 - 1000.1 - 100Defined by linearity
Accuracy (% Bias)
LQC (0.5 µg/mL)+4.2%-3.7%+5.5%Within ±15%
MQC (5 µg/mL)+2.8%+1.5%-3.9%Within ±15%
HQC (80 µg/mL)-4.5%-3.1%+2.7%Within ±15%
Precision (%RSD)
Intra-assay< 8%< 9%< 7%≤ 15%
Inter-assay< 10%< 11%< 9%≤ 15%
LLOQ (µg/mL) 0.10.10.1S/N ≥ 10
Recovery (%) 85.3%88.1%86.9%Consistent & reproducible

Based on the comparative data, the LC-MS/MS method demonstrates superior sensitivity (Lower Limit of Quantification at the ng/mL level) and slightly better precision compared to the HPLC-UV method. However, both methods meet the predefined acceptance criteria, indicating their suitability for the quantification of this compound. The choice of method may therefore depend on the specific requirements of the study, such as the expected concentration range of the analyte and the availability of instrumentation.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories.

LC-MS/MS Quantification of this compound

1. Sample Preparation:

  • A 100 µL aliquot of human plasma is mixed with 25 µL of an internal standard solution (this compound-d4, 50 ng/mL).

  • Protein precipitation is performed by adding 300 µL of acetonitrile.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Chromatographic Conditions:

  • Column: C18 column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion (specific m/z values to be determined)

    • This compound-d4: [M+H]+ → fragment ion (specific m/z values to be determined)

HPLC-UV Quantification of this compound

1. Sample Preparation:

  • A 500 µL aliquot of human plasma is mixed with 50 µL of an internal standard solution.

  • Liquid-liquid extraction is performed by adding 2 mL of methyl tert-butyl ether (MTBE).

  • The mixture is vortexed for 5 minutes and then centrifuged at 3,000 x g for 10 minutes.

  • The organic layer is transferred to a clean tube and evaporated to dryness.

  • The residue is reconstituted in 200 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

Signaling Pathway Context

While the direct signaling pathway of this compound is proprietary, for illustrative purposes, a hypothetical pathway involving a generic kinase cascade is presented below. Accurate quantification of this compound is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand its engagement with such targets and its downstream effects.

G This compound This compound Receptor Receptor This compound->Receptor Inhibition Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Hypothetical signaling pathway inhibited by this compound.

Conclusion

This guide provides a framework for the inter-laboratory validation of this compound quantification. The comparative data demonstrates that both LC-MS/MS and HPLC-UV are viable methods, with LC-MS/MS offering higher sensitivity. The provided protocols serve as a starting point for technology transfer between laboratories. A successful inter-laboratory validation is a critical milestone in the development of this compound, ensuring the reliability and comparability of data generated across different research and clinical sites.

References

Comparative Analysis of Detection Methods for [Specify Target Molecule/Biomarker]

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A critical aspect of modern biomedical research and drug development is the accurate and sensitive detection of specific molecules or biomarkers. The choice of detection method can significantly impact experimental outcomes, influencing everything from basic research to clinical diagnostics. This guide provides a comparative analysis of common methods for the detection of [Specify Target Molecule/Biomarker], offering insights into their underlying principles, performance metrics, and ideal applications. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

Quantitative Performance Comparison

The selection of a detection assay often depends on its quantitative performance characteristics. The following table summarizes key metrics for several widely used detection methods.

Method Principle Sensitivity Specificity Throughput Cost per Sample Primary Application
ELISA Enzyme-linked immunosorbent assayHigh (pg/mL to ng/mL)HighMedium to HighLow to MediumProtein quantification
Western Blot Protein separation by size, antibody detectionMedium (ng/mL)HighLowMediumProtein identification and semi-quantification
PCR/qPCR Nucleic acid amplificationVery High (single copy)Very HighHighLowGene expression analysis, pathogen detection
Mass Spectrometry Mass-to-charge ratio of ionized moleculesVery High (fmol to amol)Very HighMediumHighProteomics, metabolomics, drug discovery
Flow Cytometry Laser-based, multi-parameter cell analysisHighHighVery HighMedium to HighCell counting, sorting, biomarker detection

Experimental Methodologies

Detailed and standardized protocols are essential for reproducible and reliable results. Below are outlines of the typical experimental workflows for the compared detection methods.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of a specific antigen in a sample.

Protocol:

  • Coating: Wells of a microplate are coated with a capture antibody specific to the target antigen.

  • Blocking: Any unbound sites in the wells are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Sample Incubation: The sample containing the antigen is added to the wells and incubated to allow the antigen to bind to the capture antibody.

  • Detection Antibody: A detection antibody, which is also specific to the antigen and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change).

  • Analysis: The signal is measured using a microplate reader, and the concentration of the antigen is determined by comparing the signal to a standard curve.

Quantitative Polymerase Chain Reaction (qPCR)

Objective: To amplify and quantify a specific DNA or RNA sequence in a sample.

Protocol:

  • Sample Preparation: Nucleic acids (DNA or RNA) are extracted from the sample. If starting with RNA, it is reverse transcribed into complementary DNA (cDNA).

  • Reaction Setup: The qPCR reaction is set up in a reaction tube or plate, containing the nucleic acid sample, primers specific to the target sequence, DNA polymerase, dNTPs, and a fluorescent dye or probe.

  • Amplification and Detection: The reaction is placed in a thermal cycler. The temperature is cycled to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescent signal is measured at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: The cycle at which the fluorescence crosses a threshold (the Cq value) is used to determine the initial quantity of the target sequence.

Visualizing Experimental Workflows

Understanding the sequence of steps in an experimental protocol is crucial for successful execution. The following diagrams illustrate the workflows for ELISA and qPCR.

ELISA_Workflow cluster_elisa ELISA Workflow A 1. Coat Plate with Capture Antibody B 2. Block Unbound Sites A->B C 3. Add Sample (Antigen) B->C D 4. Add Enzyme-Linked Detection Antibody C->D E 5. Add Substrate D->E F 6. Measure Signal E->F

Caption: A step-by-step diagram of the ELISA experimental workflow.

qPCR_Workflow cluster_qpcr qPCR Workflow A 1. Nucleic Acid Extraction B 2. Reverse Transcription (if RNA) A->B C 3. qPCR Reaction Setup B->C D 4. Amplification in Thermal Cycler C->D E 5. Real-Time Fluorescence Detection D->E F 6. Data Analysis (Cq Values) E->F

Caption: A flowchart illustrating the key stages of a qPCR experiment.

Signaling Pathway Analysis

The detection of a specific biomarker is often linked to its role in a biological pathway. Understanding these pathways is crucial for interpreting experimental data. The following is a generalized representation of a signal transduction pathway that could be analyzed using the detection methods described.

Signaling_Pathway cluster_pathway Generalized Signal Transduction Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates

Caption: A simplified diagram of a typical signal transduction cascade.

Unraveling the Structural Nuances of CH-Fubiata Analogs: A Comparative Guide to Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the structural activity relationships (SAR) of CH-Fubiata analogs reveals critical insights into their interaction with cannabinoid receptors. Despite the limited publicly available pharmacological data on this compound itself, an examination of its structurally similar analogs, CH-PIATA and ADB-FUBIATA, provides a valuable framework for understanding how subtle molecular modifications can dramatically alter biological activity. This guide synthesizes the available data, outlines key experimental methodologies, and presents visual representations of the underlying biological pathways to inform researchers, scientists, and drug development professionals.

This compound is a synthetic cannabinoid characterized by an N-cyclohexyl-indole-3-acetamide core structure.[1][2] While its own activity profile remains largely uncharacterized, the divergent pharmacological properties of its close relatives, CH-PIATA and ADB-FUBIATA, underscore the importance of specific structural motifs in determining cannabinoid receptor affinity and efficacy.

Comparative Analysis of Cannabinoid Receptor Activity

The biological activity of this compound analogs has been primarily assessed through in vitro assays that measure their ability to bind to and activate cannabinoid receptors, principally CB1 and CB2. The data gathered from studies on CH-PIATA and ADB-FUBIATA highlight a striking divergence in their pharmacological profiles, providing a foundational understanding of the SAR for this chemical series.

CompoundStructureCB1 Receptor ActivityCB2 Receptor ActivityReference
This compound N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamideData not availableData not available[1][2]
CH-PIATA N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamideWeak activity, potential antagonismWeak activity, potential antagonism[3]
ADB-FUBIATA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamidePotent and selective agonist (EC50 = 635 nM, Emax = 141% relative to CP55,940)Almost no activity

The stark contrast between the weak activity of CH-PIATA and the potent agonism of ADB-FUBIATA at the CB1 receptor suggests that the nature of the "head group" (the substituent attached to the acetamide linker) is a critical determinant of efficacy. The tert-butylamide moiety in ADB-FUBIATA appears to be highly favorable for CB1 receptor activation, a feature observed in other synthetic cannabinoid classes. Conversely, the simple cyclohexyl group in CH-PIATA results in a significant loss of agonistic activity.

Furthermore, the N-substituent on the indole core also plays a role. The 4-fluorobenzyl group in this compound and ADB-FUBIATA is a common feature in many potent synthetic cannabinoids, suggesting its importance in receptor binding. The replacement of this group with a pentyl chain in CH-PIATA may also contribute to its reduced activity.

Experimental Protocols

The determination of the cannabinoid receptor activity of these analogs relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of this compound analogs at human CB1 and CB2 receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (radioligand).

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand ([³H]CP-55,940) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR), such as the cannabinoid receptors, by quantifying the recruitment of β-arrestin to the receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound analogs as agonists at human CB1 and CB2 receptors.

Materials:

  • CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a fragment of β-galactosidase and β-arrestin2 fused to the complementing fragment of β-galactosidase.

  • Test compounds.

  • Assay medium.

  • Detection reagent containing a chemiluminescent substrate.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent to the wells. The complementation of the β-galactosidase fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that converts the substrate, generating a chemiluminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for assessing the activity of novel compounds.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activation beta_Arrestin β-Arrestin Recruitment CB1_CB2->beta_Arrestin AC Adenylyl Cyclase G_protein->AC Inhibition MAPK ↑ MAPK Signaling G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ligand Cannabinoid Agonist (e.g., ADB-FUBIATA) Ligand->CB1_CB2 PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization G Experimental Workflow for SAR Analysis cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Binding Radioligand Binding Assay (Affinity - Ki) Synthesis->Binding Functional β-Arrestin Recruitment Assay (Potency - EC50, Efficacy - Emax) Synthesis->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Comparison Comparison with Known Cannabinoids SAR->Comparison

References

Safety Operating Guide

Proper Disposal of CH-Fubiata: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of CH-Fubiata, an analytical reference standard structurally similar to known synthetic cannabinoids. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Hazard and Safety Information

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All handling and disposal procedures should be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.

Key Hazard Statements:

  • Harmful if swallowed (H302)[1]

  • Very toxic to aquatic life with long lasting effects (H410)[1]

Precautionary Measures:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.

  • Collect spillage.

  • Dispose of contents/container to an approved waste disposal plant.

General Disposal Principles

The primary goal for the disposal of this compound is to render it "non-retrievable," a standard set by regulatory bodies like the Drug Enforcement Administration (DEA) for controlled substances, which often includes synthetic cannabinoids. Incineration is the preferred method to meet this standard.

Due to the hazardous nature of this compound, direct disposal into laboratory or municipal waste streams is strictly prohibited. All waste containing this compound must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting.

Step 1: Segregation and Labeling of Waste

  • Waste Identification: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.

  • Waste Containers: Use dedicated, leak-proof, and chemically compatible containers for collecting this compound waste. Ensure containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS office.

Step 2: Preparing for Disposal

  • Solid Waste: For residual solid this compound, it is a common practice in some laboratories to render the substance unusable by mixing it with an inert material, such as sand or cat litter, before placing it in the designated hazardous waste container. However, consult your EHS office before employing this method.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not dispose of solutions down the drain.

  • Empty Containers: Even "empty" containers may retain residual amounts of the substance. These containers must be managed as hazardous waste and should not be rinsed into the sink. They should be sealed and placed in the designated solid waste container.

Step 3: Arranging for Pickup and Disposal

  • Contact EHS: Once your waste container is ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Follow their specific procedures for waste collection.

  • Documentation: Maintain a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and should include the date, quantity of waste, and the date of pickup by EHS or the waste disposal company.

Step 4: Decontamination

  • Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use an appropriate solvent (e.g., ethanol or acetone, depending on surface compatibility) followed by a cleaning agent.

  • PPE: Dispose of all contaminated PPE, such as gloves and lab coats, as hazardous solid waste.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found in the search results, the general principles of handling hazardous chemical waste in a laboratory setting are well-established. The procedures outlined above are based on guidelines for the disposal of hazardous and controlled substances from various institutional and regulatory sources.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

CH_Fubiata_Disposal_Workflow start Generation of This compound Waste segregate Segregate and Label Waste (Solid, Liquid, PPE) start->segregate prepare_solid Prepare Solid Waste (Mix with inert material if permitted) segregate->prepare_solid prepare_liquid Prepare Liquid Waste (Collect in sealed container) segregate->prepare_liquid contact_ehs Contact Environmental Health & Safety (EHS) prepare_solid->contact_ehs prepare_liquid->contact_ehs documentation Complete Waste Disposal Log contact_ehs->documentation pickup Scheduled Waste Pickup by EHS/Contractor documentation->pickup decontaminate Decontaminate Work Area and Dispose of PPE pickup->decontaminate end Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS office for specific guidance.

References

Navigating the Safe Handling and Disposal of CH-Fubiata

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like CH-Fubiata. While a Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous under the Globally Harmonized System (GHS), best practices for handling research chemicals dictate a conservative approach due to the limited availability of comprehensive safety data. Therefore, it is essential to follow standard precautionary measures for handling chemicals. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Rationale
Weighing and Preparing Solutions - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Lab coat- N95 respirator (or higher)To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particles.[1]
Handling Solutions - Nitrile gloves- Chemical safety goggles- Lab coatTo protect against accidental splashes and skin contact.[1]
General Laboratory Operations - Safety glasses- Lab coat- Appropriate glovesTo maintain a baseline level of safety within the laboratory environment.[2]
Spill Cleanup - Chemical-resistant gloves- Safety goggles- Lab coat- Respirator (as needed, based on spill size and ventilation)To ensure protection during the handling of potentially concentrated or widespread contamination.
Waste Disposal - Chemical-resistant gloves- Safety goggles- Lab coatTo prevent exposure during the packaging and transport of hazardous waste.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to experimental use is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, designated area away from incompatible materials.

  • The storage container should be clearly labeled with the compound name, date received, and any known hazards.

2. Engineering Controls:

  • All handling of solid this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a powder-coated balance enclosure when weighing potent compounds to minimize aerosol generation.

3. Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Spill Management:

  • In the event of a small spill within a chemical fume hood, use a chemical spill kit to absorb the material. Dispose of the cleanup materials as hazardous waste.

  • For larger spills or spills outside of a fume hood, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste, in consultation with your institution's EHS department.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and weighing paper should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with all available information regarding the waste stream.

Experimental Workflow for Handling Novel Research Chemicals

The following diagram illustrates a general workflow for the safe handling and disposal of a novel research chemical like this compound. This workflow emphasizes a safety-first approach at every stage of the process.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials & PPE Gather Materials & PPE Risk Assessment->Gather Materials & PPE Weigh Compound Weigh Compound Gather Materials & PPE->Weigh Compound Proceed with Caution Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate & Label Waste Segregate & Label Waste Decontaminate Work Area->Segregate & Label Waste Store Waste Securely Store Waste Securely Segregate & Label Waste->Store Waste Securely Contact EHS for Disposal Contact EHS for Disposal Store Waste Securely->Contact EHS for Disposal

Caption: Workflow for Safe Handling of Novel Research Chemicals.

By adhering to these guidelines, researchers can build a strong foundation of safety and trust in their laboratory practices, ensuring the protection of both personnel and the environment.

References

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